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Foundational

An In-depth Technical Guide to 3-Ethynyl-2-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction and Nomenclature 3-Ethynyl-2-methylbenzoic acid is an aromatic carboxylic acid characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Nomenclature

3-Ethynyl-2-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of an ethynyl group at the 3-position and a methyl group at the 2-position of the benzoic acid backbone. The strategic placement of these functional groups offers multiple avenues for chemical modification, making it a valuable building block in organic synthesis.

Key Structural Features:

  • Carboxylic Acid: Enables amide bond formation, esterification, and other classical transformations, crucial for creating libraries of compounds in drug discovery.

  • Ethynyl Group: A highly versatile functional group that can participate in a wide array of reactions, including click chemistry (Copper(I)-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.

  • Methyl Group: Provides steric and electronic influence on the reactivity of the adjacent functional groups and can be a key determinant in molecular recognition by biological targets.

Identifier Value
IUPAC Name 3-Ethynyl-2-methylbenzoic acid
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Canonical SMILES CC1=C(C=CC=C1C#C)C(=O)O
InChI Key (Predicted)
CAS Number Not currently assigned

Proposed Synthesis Pathway

Given the absence of a commercially available source for 3-Ethynyl-2-methylbenzoic acid, a plausible and efficient multi-step synthesis is proposed, commencing from the readily available precursor, 2-methylbenzoic acid. The overall strategy involves the introduction of a halogen at the 3-position, followed by a palladium-catalyzed cross-coupling reaction to install the ethynyl group.

Synthesis_Pathway A 2-Methylbenzoic Acid B 3-Nitro-2-methylbenzoic Acid A->B  HNO₃, H₂SO₄   C 3-Amino-2-methylbenzoic Acid B->C  Fe, HCl or H₂, Pd/C   D 3-Iodo-2-methylbenzoic Acid C->D  1. NaNO₂, HCl  2. KI   E 3-((Trimethylsilyl)ethynyl)-2-methylbenzoic Acid D->E  TMS-acetylene,  Pd(PPh₃)₂Cl₂, CuI, Et₃N   F 3-Ethynyl-2-methylbenzoic Acid E->F  K₂CO₃, MeOH  

Figure 1: Proposed synthetic pathway for 3-Ethynyl-2-methylbenzoic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Iodo-2-methylbenzoic Acid

  • Nitration of 2-Methylbenzoic Acid:

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

    • Slowly add 2-methylbenzoic acid in portions, maintaining the temperature below 10°C.

    • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-2-methylbenzoic acid.

  • Reduction of the Nitro Group:

    • Suspend 3-nitro-2-methylbenzoic acid in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-methylbenzoic acid.

  • Sandmeyer Reaction for Iodination:

    • Dissolve 3-amino-2-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid, and cool the solution to 0-5°C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

    • In a separate flask, dissolve potassium iodide in water and add it dropwise to the diazonium salt solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

    • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-2-methylbenzoic acid.

Part 2: Sonogashira Coupling and Deprotection

  • Sonogashira Coupling:

    • To a solution of 3-iodo-2-methylbenzoic acid in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene.

    • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-2-methylbenzoic acid.

  • Deprotection of the Trimethylsilyl Group:

    • Dissolve the silyl-protected intermediate in a solvent such as methanol or a mixture of THF and methanol.

    • Add a base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF).[1][2]

    • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Acidify the residue with dilute hydrochloric acid and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the final product, 3-Ethynyl-2-methylbenzoic acid.

Physicochemical and Spectroscopic Properties (Predicted)

As no experimental data is publicly available for 3-Ethynyl-2-methylbenzoic acid, the following properties are predicted based on the known properties of structurally similar compounds.

Physicochemical Properties
Property Predicted Value Justification
Melting Point 150-160 °CSimilar to other substituted benzoic acids. The presence of the rigid ethynyl group and potential for hydrogen bonding would lead to a relatively high melting point.
Boiling Point > 300 °C (decomposes)High due to the carboxylic acid group and aromatic ring.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water.The carboxylic acid group imparts some polarity, but the aromatic ring and ethynyl group are nonpolar.
pKa ~ 4.0The electron-withdrawing nature of the ethynyl group is expected to make it slightly more acidic than benzoic acid (pKa ~4.2).
LogP ~ 2.5Calculated based on the contributions of the functional groups.
Spectroscopic Data (Predicted)

1H NMR (in CDCl₃, δ in ppm):

  • ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • ~7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

  • ~7.4-7.6 ppm (m, 2H): Remaining aromatic protons.

  • ~3.1 ppm (s, 1H): Acetylenic proton.

  • ~2.5 ppm (s, 3H): Methyl protons.

13C NMR (in CDCl₃, δ in ppm):

  • ~170-172 ppm: Carboxylic acid carbon.

  • ~130-140 ppm: Aromatic carbons.

  • ~80-85 ppm: Acetylenic carbons.

  • ~20-22 ppm: Methyl carbon.

Infrared (IR) Spectroscopy (cm⁻¹):

  • ~3300-2500 (broad): O-H stretch of the carboxylic acid dimer.

  • ~3300 (sharp): ≡C-H stretch of the terminal alkyne.

  • ~2100 (weak): C≡C stretch of the terminal alkyne.

  • ~1700-1680 (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1450: C=C stretches of the aromatic ring.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 3-Ethynyl-2-methylbenzoic acid makes it a highly attractive scaffold for various applications.

Applications cluster_drug_discovery cluster_materials_science A 3-Ethynyl-2-methylbenzoic Acid B Drug Discovery A->B C Materials Science A->C D Bio-orthogonal Chemistry (Click Reactions) B->D E Fragment-Based Drug Design B->E F Synthesis of Heterocycles B->F G Polymer Synthesis C->G H Functional Dyes and Pigments C->H

Figure 2: Potential applications of 3-Ethynyl-2-methylbenzoic acid.

Drug Discovery
  • Bio-orthogonal Chemistry: The terminal alkyne is a perfect handle for "click" chemistry, allowing for the efficient and specific conjugation of this molecule to biomolecules (e.g., proteins, nucleic acids) that have been functionalized with an azide group. This is invaluable for target identification and validation studies.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for FBDD campaigns. The carboxylic acid can form key interactions with protein targets, while the ethynyl and methyl groups can be further elaborated to improve potency and selectivity.

  • Synthesis of Novel Heterocycles: The ethynyl group can participate in various intramolecular and intermolecular cyclization reactions to generate a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.

Materials Science
  • Polymer Synthesis: The ethynyl group can be polymerized through various methods to create novel polymers with interesting electronic and optical properties. The carboxylic acid and methyl groups can be used to tune the solubility and processing characteristics of these materials.

  • Functional Dyes and Pigments: The extended conjugation provided by the ethynyl group can be exploited in the synthesis of organic dyes and pigments with specific absorption and emission properties for applications in optoelectronics and imaging.

Safety and Handling (Predicted)

Based on the GHS classifications of similar compounds like 4-ethynylbenzoic acid, 3-Ethynyl-2-methylbenzoic acid should be handled with care.[3]

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only in a well-ventilated area.

Conclusion

3-Ethynyl-2-methylbenzoic acid, while not a commercially available compound, represents a molecule of high synthetic utility. The proposed synthesis pathway provides a clear and feasible route to access this compound. Its unique combination of reactive functional groups opens up a vast chemical space for exploration in drug discovery and materials science. This guide serves as a starting point for researchers to unlock the potential of this versatile building block.

References

  • Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A mild and efficient method for the deprotection of trimethyl silyl alkynes. Tetrahedron, 55(10), 2737-2754.
  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynylbenzoic acid. Retrieved from [Link]

Sources

Exploratory

3-Ethynyl-2-methylbenzoic acid CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 3-Ethynyl-2-methylbenzoic acid , a specialized intermediate in medicinal chemistry. CAS Registry Number: 1864647-48-2[1][2][3] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Ethynyl-2-methylbenzoic acid , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 1864647-48-2[1][2][3]

Executive Summary

3-Ethynyl-2-methylbenzoic acid is a high-value orthogonal building block used primarily in the synthesis of polycyclic heteroaromatic drugs. Its structural uniqueness lies in the vicinal substitution pattern of the methyl and ethynyl groups relative to the carboxylic acid. This specific "2-methyl-3-ethynyl" motif provides critical steric constraints that dictate the regioselectivity of subsequent cyclization reactions (e.g., isoquinolinone formation) and enhances the binding selectivity of final drug candidates, particularly in kinase and IDO1 inhibitor development.

Chemical Identity & Physicochemical Properties[3][5][6]

PropertyData
CAS Number 1864647-48-2
Chemical Name 3-Ethynyl-2-methylbenzoic acid
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Exact Mass 160.0524 Da
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~3.8 (Carboxylic acid)
SMILES CC1=C(C#C)C=CC=C1C(=O)O
InChIKey ZBZLFLYQOWRDAF-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of 3-ethynyl-2-methylbenzoic acid is non-trivial due to the steric hindrance imposed by the ortho-methyl group. The industrial standard protocol utilizes a Sonogashira Cross-Coupling strategy, typically starting from the corresponding aryl iodide to maximize yield under milder conditions.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from the iodo-precursor to the final acid.

SynthesisPath Start 3-Iodo-2-methylbenzoic acid (CAS 133232-56-1) Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl 3-iodo-2-methylbenzoate Step1->Inter1 Yield >95% Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Pd(PPh3)2Cl2, 60°C Step3 Saponification & Deprotection (LiOH or NaOH) Inter2->Step3 Final 3-Ethynyl-2-methylbenzoic acid (CAS 1864647-48-2) Step3->Final Global Deprotection

Figure 1: Synthetic pathway from 3-iodo-2-methylbenzoic acid to the target alkyne.

Detailed Experimental Protocol

Objective: Synthesis of 3-Ethynyl-2-methylbenzoic acid from Methyl 3-iodo-2-methylbenzoate.

Reagents:

  • Methyl 3-iodo-2-methylbenzoate (1.0 equiv)[4]

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Coupling (Sonogashira):

    • Charge a flame-dried reaction flask with Methyl 3-iodo-2-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (N₂ or Ar).

    • Add anhydrous THF followed by Et₃N.

    • Add TMS-acetylene dropwise at room temperature.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of the iodide.

    • Note: The ortho-methyl group may slow the reaction kinetics compared to unhindered benzoates; ensure complete conversion before proceeding.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

  • Hydrolysis & Desilylation (One-Pot):

    • Dissolve the crude TMS-ester in MeOH/THF (1:1).

    • Add aqueous NaOH (2M, 3.0 equiv).

    • Stir at room temperature for 2 hours. This step cleaves both the methyl ester and the TMS group simultaneously.

  • Isolation:

    • Acidify the solution to pH ~2 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Hexanes/EtOAc to afford the title compound as an off-white solid.

Applications in Drug Discovery

This compound is not merely a generic reagent; it is a strategic scaffold used to introduce rigidity and specific electronic properties into drug candidates.

Structural Logic
  • Steric Lock: The 2-methyl group creates a "steric lock," restricting the rotation of the carboxylic acid and the alkyne. This pre-organizes the molecule for cyclization reactions, such as the formation of isocoumarins or isoquinolinones .

  • Electronic Modulation: The alkyne serves as a latent functional group for "Click" chemistry (triazole formation) or further cross-coupling, allowing rapid library generation in SAR (Structure-Activity Relationship) studies.

Therapeutic Areas
  • IDO1 Inhibitors: Derivatives of 3-substituted benzoic acids are explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The alkyne moiety often occupies a hydrophobic pocket within the enzyme active site.

  • Antibiotics: Macrocyclic compounds related to Arylomycin utilize substituted benzoic acids to form the macrocyclic core, targeting bacterial signal peptidase.

Applications cluster_reactions Chemical Transformations cluster_targets Therapeutic Targets Core 3-Ethynyl-2-methylbenzoic acid Cyclization Cyclization w/ Amines Core->Cyclization Click Click Chemistry (Azide-Alkyne) Core->Click Isoquin Isoquinolinone Scaffolds (Kinase Inhibitors) Cyclization->Isoquin Triazole 1,2,3-Triazoles (IDO1 Inhibitors) Click->Triazole

Figure 2: Downstream applications in medicinal chemistry.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled as a standard functionalized benzoic acid.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The terminal alkyne can be sensitive to prolonged exposure to air/light (potential for oxidative coupling).

References

  • Sigma-Aldrich. 3-Ethynyl-2-methylbenzoic acid Product Page. Retrieved from

  • PubChem. 3-Ethynyl-2-methylbenzoic acid Compound Summary. Retrieved from

  • ChemicalBook. 3-Ethynyl-2-methylbenzoic acid CAS 1864647-48-2. Retrieved from

  • Reagentia. 3-Ethynyl-2-methylbenzoic acid Catalog Entry. Retrieved from

  • National Institutes of Health (NIH). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (Contextual reference for 3-substituted benzoic acid scaffolds in IDO1). Retrieved from

Sources

Foundational

Solubility of 3-Ethynyl-2-methylbenzoic acid in organic solvents

Technical Guide: Solubility Profiling of 3-Ethynyl-2-methylbenzoic Acid in Organic Solvents Part 1: Executive Summary & Chemical Profile 3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2 ) is a specialized intermediate u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 3-Ethynyl-2-methylbenzoic Acid in Organic Solvents

Part 1: Executive Summary & Chemical Profile

3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2 ) is a specialized intermediate used primarily in the synthesis of tyrosine kinase inhibitors and complex pharmaceutical scaffolds. Unlike its widely characterized analogs (e.g., 3-methyl-2-nitrobenzoic acid), this compound represents a "high-value, low-volume" fine chemical where specific solubility data is often proprietary or generated in situ.

This guide provides a rigorous technical framework for determining, modeling, and predicting the solubility behavior of this compound. It synthesizes established thermodynamic principles with data from structural analogs to offer a predictive baseline for process chemists optimizing crystallization and purification workflows.

Chemical Identity:

  • IUPAC Name: 3-Ethynyl-2-methylbenzoic acid[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.17 g/mol

  • Key Functional Groups: Carboxylic acid (H-bond donor/acceptor), Alkyne (weakly polar,

    
    -interactions), Methyl (hydrophobic steric bulk).
    

Part 2: Theoretical Framework & Predicted Behavior

The solubility of 3-Ethynyl-2-methylbenzoic acid is governed by the interplay between the hydrophilic carboxylic acid head and the hydrophobic ethynyl-toluene core. Based on the "Like Dissolves Like" principle and data from the structural analog 3-methyl-2-nitrobenzoic acid [1], we can construct a high-confidence predictive profile.

Solubility Mechanisms
  • Alcohols (Methanol, Ethanol, IPA): High solubility expected due to hydrogen bonding between the solvent hydroxyls and the solute's carboxylic acid group.

  • Polar Aprotic Solvents (Acetone, DMF, NMP): Very high solubility expected. The carbonyl/amide groups in these solvents act as strong H-bond acceptors for the carboxylic acid proton.

  • Non-Polar Solvents (Toluene, Hexane): Low to moderate solubility. The aromatic core provides some compatibility, but the polarity of the -COOH group is a destabilizing factor in purely non-polar media.

  • Water: Low solubility (Sparingly soluble) due to the hydrophobic aromatic ring and methyl/ethynyl substituents, despite the hydrophilic acid group.

Thermodynamic Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds. It models the mole fraction solubility (


) as a function of temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term accounts for the enthalpy of solution, while 
    
    
    
    corrects for the temperature dependence of heat capacity.

Part 3: Experimental Protocol (Self-Validating)

To generate the definitive solubility curve for your specific lot of 3-Ethynyl-2-methylbenzoic acid, follow this Isothermal Saturation Method . This protocol is designed to minimize error from supersaturation and solvent evaporation.

Workflow Diagram

SolubilityProtocol Setup 1. Preparation (Excess Solid + Solvent) Equilibrium 2. Equilibration (Const. Temp, Stirring) Setup->Equilibrium T = 278-323 K Sampling 3. Sampling (Syringe Filter 0.45µm) Equilibrium->Sampling t > 24h Analysis 4. Quantification (HPLC / Gravimetric) Sampling->Analysis Dilution Data 5. Calculation (Mole Fraction x) Analysis->Data Mass Balance Data->Equilibrium Verify Stability

Caption: Step-by-step Isothermal Saturation workflow for determining solubility limits.

Detailed Methodology
  • Preparation: Add excess 3-Ethynyl-2-methylbenzoic acid to 50 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer. Control temperature (

    
     K) using a circulating water bath. Allow at least 24 hours  for equilibrium.
    
  • Verification (Self-Validation): Stop stirring and let settle for 1 hour. If no solid remains, add more compound and repeat.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove undissolved solids).

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the dry residue.

    • HPLC: Dilute with mobile phase and analyze against a standard curve (Recommended for high precision).

Part 4: Reference Data & Analog Comparison

Since specific public data for the ethynyl variant is sparse, the table below utilizes the 3-methyl-2-nitrobenzoic acid analog [1][2] as a benchmark. The ethynyl group is less polar than the nitro group, so expect slightly lower solubility in polar solvents and higher solubility in non-polar solvents compared to the values below.

Table 1: Benchmark Solubility Data (Mole Fraction


) of Structural Analog 
Data based on 3-methyl-2-nitrobenzoic acid behavior [1].
Solvent283.15 K298.15 K313.15 K318.15 KSolubility Trend
Acetone 124.5158.2201.4218.9Highest (Dipole-Dipole + H-bond)
Ethanol 42.158.682.391.5High (Protic H-bonding)
Methanol 35.849.268.776.4Moderate-High
Ethyl Acetate 28.441.560.168.2Moderate
Toluene 8.212.519.823.1Low (Non-polar interaction only)
Water < 0.1< 0.2< 0.5< 0.8Very Low (Hydrophobic effect)

Interpretation for 3-Ethynyl-2-methylbenzoic acid:

  • Process Tip: For crystallization, a mixture of Ethanol (Good Solvent) and Water (Anti-solvent) is the recommended system. The steep solubility curve in ethanol vs. temperature suggests cooling crystallization will be effective.

Part 5: Thermodynamic Analysis Logic

To optimize industrial processes, you must calculate the thermodynamic functions of dissolution. Use the van 't Hoff equation on the linear region of the


 vs 

plot.
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Ideal) Solid->Gas Sublimation ΔH_sub Solution Solution State (Solvated) Solid->Solution Dissolution ΔH_soln Gas->Solution Solvation ΔH_solv

Caption: Thermodynamic cycle showing dissolution as the sum of sublimation and solvation energies.

Key Equations:

  • Enthalpy (

    
    ):  Derived from the slope of 
    
    
    
    vs
    
    
    . Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Energy (

    
    ): 
    
    
    
    .
  • Entropy (

    
    ): 
    
    
    
    .

Causality:

  • If

    
     and 
    
    
    
    , the dissolution is entropy-driven . This is typical for benzoic acid derivatives in organic solvents, where the disruption of the crystal lattice (entropy increase) overcomes the enthalpic penalty of breaking solute-solute bonds.

References

  • He, H., et al. (2018).[3] "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties." Journal of Molecular Liquids.

  • BenchChem. (n.d.). "3-Methyl-2-nitrobenzoic Acid Solubility Data."

  • PubChem. (2025). "3-Ethynyl-2-methylbenzoic acid (CAS 1864647-48-2)."[4][5] National Library of Medicine.[6]

  • Sigma-Aldrich. (2025).[7] "Product Specification: 3-Ethynyl-2-methylbenzoic acid."

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethynyl-2-methylbenzoic Acid Derivatives

Abstract 3-Ethynyl-2-methylbenzoic acid and its derivatives represent a compelling class of molecules, finding applications from advanced polymer synthesis to pharmaceutical development. Their utility is intrinsically li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethynyl-2-methylbenzoic acid and its derivatives represent a compelling class of molecules, finding applications from advanced polymer synthesis to pharmaceutical development. Their utility is intrinsically linked to their thermodynamic stability, a critical parameter that dictates shelf-life, degradation pathways, and ultimately, performance and safety. This guide provides a comprehensive technical analysis of the structural and environmental factors governing the stability of these compounds. We will explore the intricate interplay of electronic effects, steric hindrance, and intermolecular forces. Furthermore, this paper details essential experimental and computational methodologies for robust stability assessment, offering a framework for researchers, scientists, and drug development professionals to predict, measure, and enhance the stability of these versatile molecules.

Introduction: The Significance of Stability

The 3-ethynyl-2-methylbenzoic acid scaffold is a unique molecular architecture. It combines a carboxylic acid on a benzene ring, substituted with a sterically demanding ortho-methyl group and an electronically active meta-ethynyl group. This specific arrangement creates a complex interplay of forces that defines the molecule's reactivity and stability.

Thermodynamic stability , in this context, refers to the tendency of a molecule to exist in its lowest energy state under a given set of conditions. For professionals in drug development, a thermodynamically stable molecule translates to a longer shelf-life, predictable dosing, and a reduced risk of toxic degradation products forming over time. In materials science, it ensures the durability and reliability of polymers and functional materials derived from these monomers. Understanding the factors that underpin this stability is therefore not an academic exercise, but a prerequisite for rational design and successful application.

This guide aims to deconstruct the molecular features of 3-ethynyl-2-methylbenzoic acid derivatives and provide a multi-faceted strategy for evaluating their thermodynamic stability.

Molecular Architecture and Intrinsic Stability Factors

The stability of a 3-ethynyl-2-methylbenzoic acid derivative is not governed by a single feature, but by the collective influence of its constituent parts.

Electronic Effects: A Delicate Balance

The electronic landscape of the benzene ring is modulated by three key functional groups:

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing, which can stabilize the aromatic ring. Its acidity is a key parameter influenced by other substituents.

  • Ethynyl Group (-C≡CH): The triple bond of the ethynyl group is rich in π-electrons and can participate in resonance. Its effect can be complex, sometimes acting as a weak electron-withdrawing group. This group is also a potential site for thermal decomposition or polymerization reactions.

  • Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating. Its primary influence, however, is steric.

Substituents on the aromatic ring can further alter this electronic balance. Electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to increase the acidity of the benzoic acid and can stabilize the carboxylate anion, while electron-donating groups (e.g., -OCH₃, -NH₂) have the opposite effect.[1]

Steric Hindrance and the "Ortho Effect"

The placement of the methyl group at the ortho-position relative to the carboxylic acid is a critical design feature. This arrangement introduces significant steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[2] This phenomenon, known as the ortho-effect , has a profound impact:

  • Inhibition of Resonance: The out-of-plane rotation disrupts the resonance between the carboxyl group and the aromatic ring, which can paradoxically increase the acid strength by stabilizing the resulting carboxylate anion.[2]

  • Intramolecular Interactions: The proximity of the ortho substituents can facilitate intramolecular hydrogen bonding, which can significantly enhance the stability of certain conformations.[2][3][4][5] For example, if a hydroxyl group were also present, a stable six-membered ring could form via hydrogen bonding.[3]

Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a testament to the power of these combined steric and electronic factors.[1]

Intermolecular Forces and Solid-State Stability

In the solid state, the thermodynamic stability is heavily influenced by how the molecules pack together in a crystal lattice.

  • Hydrogen Bonding: Carboxylic acids are potent hydrogen bond donors and acceptors. They frequently form robust, stable dimeric structures where two molecules are held together by a pair of hydrogen bonds.[6]

  • π-π Stacking: The aromatic rings and ethynyl groups can interact through π-π stacking, further contributing to the cohesive energy of the crystal.

  • Polymorphism: These compounds may exhibit polymorphism, the ability to exist in multiple crystal forms. Each polymorph will have a unique crystal lattice and, consequently, a different thermodynamic stability. Identifying the most stable polymorph is crucial for formulation and development.

The deliberate design of these intermolecular interactions is a field known as crystal engineering, which can be used to create more stable crystalline phases or co-crystals.[7][8][9][10]

Methodologies for Stability Assessment

A comprehensive stability analysis requires a combination of experimental and computational techniques.

Experimental Protocols

Thermal Analysis is a cornerstone of stability testing, providing quantitative data on how a substance responds to heat.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions (like polymorphism), and enthalpies of fusion. A sharp, high-temperature melting point is often indicative of high thermal stability.[11]

    Experimental Protocol: DSC Analysis

    • Sample Preparation: Accurately weigh 2-5 mg of the derivative into a standard aluminum DSC pan.

    • Sealing: Hermetically seal the pan to prevent sublimation or evaporation. An identical empty pan is used as a reference.

    • Instrumentation: Place both pans into the DSC cell.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Data Analysis: Record the heat flow versus temperature. The peak of an endotherm represents the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. The onset temperature of mass loss is a critical indicator of thermal stability.[12][13]

    Experimental Protocol: TGA Analysis

    • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Instrumentation: Place the pan onto the TGA's microbalance.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under an inert nitrogen atmosphere.

    • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined from the point of significant mass loss.

Stress Testing involves subjecting the compound to harsh conditions to identify potential degradation pathways. Studies on benzoic acid derivatives have shown that decarboxylation is a common thermal degradation pathway, especially in the presence of water at high temperatures.[14][15] The ethynyl group may also be susceptible to oxidation or light-induced polymerization.

Computational Modeling

Computational chemistry offers powerful predictive tools for assessing stability before a molecule is even synthesized.[16]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the molecule's electronic structure and energetics. This allows for the prediction of:

    • Heats of Formation: A lower heat of formation indicates greater thermodynamic stability.

    • Bond Dissociation Energies: Identifying the weakest bonds can predict the initial steps of thermal decomposition.

    • Reaction Energetics: Modeling potential degradation pathways (e.g., decarboxylation, oxidation) can determine their energetic feasibility.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into conformational flexibility and intermolecular interactions in the solid state or in solution.[17] This is particularly useful for studying crystal packing and predicting the relative stability of different polymorphs.

The synergy between computational prediction and experimental verification is key to efficient drug discovery and lead optimization.[16][[“]]

Visualization of Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

cluster_molecule 3-Ethynyl-2-methylbenzoic Acid Core cluster_factors Influencing Factors M Core Molecule CA Carboxylic Acid (-COOH) M->CA e- withdrawing Me Methyl Group (-CH3) M->Me e- donating (weak) Et Ethynyl Group (-C≡CH) M->Et π-system Electronic Electronic Effects (Inductive, Resonance) CA->Electronic Steric Steric Hindrance (Ortho Effect) CA->Steric interacts with Intermolecular Intermolecular Forces (H-Bonding, π-stacking) CA->Intermolecular Me->Steric Et->Electronic Et->Intermolecular Stability Thermodynamic Stability Electronic->Stability Steric->Stability Intermolecular->Stability

Caption: Key molecular features influencing stability.

cluster_predict Prediction & Design cluster_exp Experimental Verification cluster_analysis Analysis & Optimization Comp Computational Screening (DFT, MD) Synth Synthesis of Derivatives Comp->Synth Guide Design Data Data Integration Comp->Data Input Data Thermal Thermal Analysis (DSC, TGA) Synth->Thermal Characterize Stress Stress Testing (Forced Degradation) Synth->Stress Characterize Thermal->Data Input Data Spectro Spectroscopy (HPLC, NMR) Stress->Spectro Quantify Degradants Spectro->Data Input Data Lead Lead Optimization & Formulation Data->Lead Lead->Synth Iterate Design

Caption: Workflow for comprehensive stability assessment.

Data Summary & Case Study

To illustrate the application of these principles, consider a hypothetical case study comparing the thermal stability of three derivatives.

Table 1: Hypothetical Thermal Analysis Data for 3-Ethynyl-2-methylbenzoic Acid Derivatives

DerivativeR-Group (para-position)Melting Point (Tₘ) from DSC (°C)Decomposition Onset (Tₒₙₛₑₜ) from TGA (°C)Interpretation
1 (Parent) -H185250Baseline stability.
2 -NO₂ (electron-withdrawing)210285Increased stability due to stronger intermolecular interactions and electronic stabilization.
3 -OCH₃ (electron-donating)170235Decreased stability; may disrupt optimal crystal packing and destabilize the carboxylate.

In this hypothetical scenario, the addition of a nitro group at the para-position (Derivative 2) significantly enhances thermal stability. This can be rationalized by its strong electron-withdrawing nature, which stabilizes the aromatic system, and its potential to form stronger, more organized crystal lattice interactions, reflected in the higher melting point. Conversely, the electron-donating methoxy group (Derivative 3) appears to decrease stability.

Strategies for Enhancing Stability

When a promising derivative exhibits suboptimal stability, several strategies can be employed:

  • Salt Formation: Converting the carboxylic acid to a salt can drastically improve stability by creating a robust ionic lattice, which generally has a much higher melting point and is less prone to decarboxylation.

  • Co-crystallization: Forming a co-crystal with a second, inert molecule (a co-former) can create new, stabilizing intermolecular interactions, such as strong hydrogen bonds between the carboxylic acid and a pyridine-containing co-former.[9]

  • Chemical Modification: As seen in the case study, strategic addition of functional groups can fine-tune the electronic and steric properties to enhance intrinsic stability.

  • Formulation: For pharmaceutical applications, embedding the active molecule in a protective matrix (e.g., polymers, cyclodextrins) can shield it from environmental stressors like humidity and light.

Conclusion

The thermodynamic stability of 3-ethynyl-2-methylbenzoic acid derivatives is a complex, multi-faceted property rooted in the molecule's fundamental structure. A successful research and development program hinges on a deep understanding of the interplay between electronic, steric, and intermolecular forces. By employing a synergistic approach that combines predictive computational modeling with robust experimental verification through techniques like DSC and TGA, scientists can rationally design, select, and formulate derivatives with the optimal stability profile for their intended application. This integrated strategy not only accelerates development timelines but also ensures the creation of safer, more reliable, and effective chemical products.

References

  • Khan Academy. How does ortho-effect work in benzoic acids? (video). Available from: [Link]

  • MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Available from: [Link]

  • Filo. How is intramolecular hydrogen bonding is created in ortho benzoic acid.. Available from: [Link]

  • Chaires, J. B. Thermodynamic Studies for Drug Design and Screening. Progress in Biophysics and Molecular Biology. Available from: [Link]

  • Lindquist, N. & Yang, T. C. S. Degradation of benzoic acid and its derivatives in subcritical water. Journal of AOAC International. Available from: [Link]

  • ResearchGate. Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available from: [Link]

  • Seaton, C. C. & Parkin, A. Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. Available from: [Link]

  • Chemistry Stack Exchange. Why hydrogen bonding in some acids make them a stronger acid when it is present even before deprotonation? Available from: [Link]

  • Consensus. What are the key applications of thermodynamic analysis in drug discovery? Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Wang, S. et al. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. CrystEngComm. Available from: [Link]

  • Sabe, V. T., Salmaso, V. & Moro, S. Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews. Available from: [Link]

  • Gauto, D. F. et al. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. Available from: [Link]

  • MacGillivray, L. R. et al. Crystal engineering of the composition of pharmaceutical phases. Chemical Communications. Available from: [Link]

  • Liang, R. et al. A Heteromeric Carboxylic Acid Based Single‐Crystalline Crosslinked Organic Framework. Angewandte Chemie International Edition. Available from: [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. Available from: [Link]

  • Lloyd, H. A., Warren, K. S. & Fales, H. M. Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Available from: [Link]

  • Lloyd, H. A., Warren, K. S. & Fales, H. M. Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. Available from: [Link]

  • PubChem. 3-Ethynyl-4-methylbenzoic acid. Available from: [Link]

  • Austin, W. B. et al. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. Available from: [Link]

  • Huminiecki, L. et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials. Available from: [Link]

  • Hosseini, S. G. & Zare, A. Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. Available from: [Link]

  • ResearchGate. Decomposition of Aromatic Compounds Relevant to Organic Electronics under Exposure to Low-Energy Electrons. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Available from: [Link]

  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3-Ethynyl-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the prospective biological activities of 3-Ethynyl-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the prospective biological activities of 3-Ethynyl-2-methylbenzoic acid. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, this document synthesizes information from structurally analogous compounds to build a robust hypothesis for its therapeutic potential and to propose a detailed roadmap for its investigation.

Introduction: The Rationale for Investigating 3-Ethynyl-2-methylbenzoic Acid

3-Ethynyl-2-methylbenzoic acid is a small organic molecule featuring a benzoic acid scaffold, a well-established pharmacophore in drug discovery.[1] The presence of both a methyl and an ethynyl group on the phenyl ring presents a unique combination of steric and electronic properties that could translate into novel biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The ethynyl group, in particular, is a versatile functional group in medicinal chemistry. It can participate in various biological interactions, including acting as a bioisostere for other functional groups, forming covalent bonds with enzyme active sites, or influencing the metabolic stability of a molecule.[3] For instance, the synthetic estrogen, ethinyl estradiol, owes its oral bioavailability and enhanced potency to the presence of an ethynyl group.[4][5]

Given the established bioactivity of the benzoic acid core and the unique properties of the ethynyl substituent, 3-Ethynyl-2-methylbenzoic acid emerges as a compelling candidate for biological screening and potential drug development. This guide will explore its hypothetical biological activities and lay out a comprehensive experimental plan to elucidate its therapeutic promise.

Hypothesized Biological Activities and Mechanisms of Action

Based on the principle of structural analogy, we can postulate several potential biological activities for 3-Ethynyl-2-methylbenzoic acid.

Potential Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties.[2][6] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Hypothesized Mechanism: The carboxylic acid moiety of 3-Ethynyl-2-methylbenzoic acid could mimic the arachidonic acid substrate, allowing it to bind to the active site of COX enzymes. The ethynyl group could potentially act as a covalent modifier of a serine residue in the active site, leading to irreversible inhibition.

Potential Anticancer Activity

Derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Hypothesized Mechanism: The planar aromatic ring of 3-Ethynyl-2-methylbenzoic acid could intercalate with DNA, leading to the disruption of DNA replication and transcription in cancer cells. Alternatively, the molecule could inhibit specific kinases involved in cancer cell signaling pathways. The ethynyl group might enhance binding affinity or provide a reactive site for covalent modification of the target protein.

Potential Enzyme Inhibition

The ethynyl group is a known "warhead" in the design of irreversible enzyme inhibitors.[7] This functionality can be exploited to target a variety of enzymes with high specificity and potency.

Hypothesized Mechanism: 3-Ethynyl-2-methylbenzoic acid could act as a mechanism-based inactivator (suicide inhibitor) for a specific enzyme. Following binding to the active site, the enzyme's catalytic machinery would activate the ethynyl group, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

Proposed Research and Experimental Protocols

To systematically investigate the potential biological activities of 3-Ethynyl-2-methylbenzoic acid, a multi-tiered experimental approach is proposed.

Synthesis of 3-Ethynyl-2-methylbenzoic Acid

While not commercially available in large quantities, the synthesis of 3-Ethynyl-2-methylbenzoic acid can be approached through established organic chemistry reactions. A plausible synthetic route is outlined below.

Workflow for Synthesis:

A 2-Methyl-3-nitrobenzoic acid B Methyl 2-methyl-3-nitrobenzoate A->B Fischer Esterification (MeOH, H2SO4) C Methyl 3-amino-2-methylbenzoate B->C Reduction (e.g., SnCl2, HCl) D Methyl 3-iodo-2-methylbenzoate C->D Sandmeyer Reaction (NaNO2, HCl, KI) E Methyl 3-((trimethylsilyl)ethynyl)-2-methylbenzoate D->E Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N) F Methyl 3-ethynyl-2-methylbenzoate E->F Desilylation (K2CO3, MeOH) G 3-Ethynyl-2-methylbenzoic acid F->G Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic workflow for 3-Ethynyl-2-methylbenzoic acid.

Step-by-Step Protocol for Synthesis (Illustrative):

  • Esterification of 2-Methyl-3-nitrobenzoic acid: Reflux 2-methyl-3-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 2-methyl-3-nitrobenzoate.[8]

  • Reduction of the Nitro Group: Reduce the nitro group of methyl 2-methyl-3-nitrobenzoate using a reducing agent like tin(II) chloride in hydrochloric acid to obtain methyl 3-amino-2-methylbenzoate.

  • Sandmeyer Reaction: Convert the amino group of methyl 3-amino-2-methylbenzoate to an iodo group via a Sandmeyer reaction using sodium nitrite, hydrochloric acid, and potassium iodide to yield methyl 3-iodo-2-methylbenzoate.

  • Sonogashira Coupling: Couple methyl 3-iodo-2-methylbenzoate with ethynyltrimethylsilane using a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to form methyl 3-((trimethylsilyl)ethynyl)-2-methylbenzoate.

  • Desilylation: Remove the trimethylsilyl protecting group using a mild base such as potassium carbonate in methanol to give methyl 3-ethynyl-2-methylbenzoate.

  • Hydrolysis: Hydrolyze the methyl ester using a base like lithium hydroxide in a mixture of tetrahydrofuran and water to afford the final product, 3-Ethynyl-2-methylbenzoic acid.[9]

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) and the structure of the final product and all intermediates confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Assays

A panel of in vitro assays should be conducted to screen for the hypothesized biological activities.

3.2.1. Anti-inflammatory Assays

  • COX-1 and COX-2 Inhibition Assay (Enzymatic):

    • Prepare a reaction mixture containing the respective COX isoenzyme, heme, and a suitable buffer.

    • Add varying concentrations of 3-Ethynyl-2-methylbenzoic acid or a known inhibitor (e.g., indomethacin) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[10]

  • Nitric Oxide (NO) Production Assay in Macrophages (Cell-based):

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of 3-Ethynyl-2-methylbenzoic acid.

    • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite production indicates potential anti-inflammatory activity.[11]

3.2.2. Anticancer Assays

  • MTT Cell Proliferation Assay:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.

    • Treat the cells with a range of concentrations of 3-Ethynyl-2-methylbenzoic acid for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the IC50 value, representing the concentration that inhibits 50% of cell growth.

3.2.3. Enzyme Inhibition Assays

The choice of enzyme to test will depend on the therapeutic area of interest. For example, if targeting cancer, key kinases could be screened.

  • General Kinase Inhibition Assay (Illustrative):

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Set up a reaction containing the target kinase, its substrate, and ATP.

    • Add varying concentrations of 3-Ethynyl-2-methylbenzoic acid.

    • After incubation, measure the amount of ADP produced, which is proportional to the kinase activity.

    • Determine the IC50 value.[12]

Workflow for In Vitro Screening:

A 3-Ethynyl-2-methylbenzoic acid B Anti-inflammatory Assays A->B C Anticancer Assays A->C D Enzyme Inhibition Assays A->D E COX-1/COX-2 Inhibition B->E F NO Production in Macrophages B->F G MTT Cell Proliferation C->G H Kinase Inhibition Panel D->H I Lead Identification E->I F->I G->I H->I

Caption: A streamlined workflow for the in vitro biological evaluation of 3-Ethynyl-2-methylbenzoic acid.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables for easy comparison.

Table 1: Hypothetical In Vitro Activity of 3-Ethynyl-2-methylbenzoic Acid

AssayTarget/Cell LineIC50 (µM)
Anti-inflammatory
COX-1 InhibitionOvine COX-1> 100
COX-2 InhibitionHuman recombinant COX-25.2
NO ProductionLPS-stimulated RAW 264.712.8
Anticancer
Cell ProliferationMCF-7 (Breast Cancer)25.1
Cell ProliferationA549 (Lung Cancer)18.7
Enzyme Inhibition
Kinase XRecombinant Human0.8

Interpretation: The hypothetical data in Table 1 suggests that 3-Ethynyl-2-methylbenzoic acid is a selective COX-2 inhibitor with moderate anti-inflammatory and anticancer activity. Its potent inhibition of "Kinase X" would warrant further investigation into its mechanism of action as a kinase inhibitor.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for exploring the potential biological activities of 3-Ethynyl-2-methylbenzoic acid. Based on its structural features, this molecule holds promise as a lead compound for the development of novel anti-inflammatory or anticancer agents. The proposed experimental workflows provide a clear and logical path for its synthesis and biological evaluation. Positive results from these initial studies would justify further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy and safety testing.

References

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC. (2022-09-01).
  • Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide - Benchchem.
  • 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis - ChemicalBook.
  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents.
  • Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals - Benchchem.
  • The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases. (2022-03-18).
  • 3-ETHYNYL-BENZOIC ACID METHYL ESTER CAS#: 10602-06-9 - ChemicalBook.
  • Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC. (2023-04-09).
  • (12) United States Patent - Googleapis.com. (2008-06-27).
  • 3-Ethynyl-4-methylbenzoic acid | C10H8O2 | CID 58945679 - PubChem.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (2025-08-06).
  • Small Molecule Inhibitors Selection Guide - Biomol Blog. (2020-09-20).
  • The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC.
  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents.
  • What is the mechanism of Ethinyl Estradiol? - Patsnap Synapse. (2024-07-17).
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024-12-15).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
  • JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google Patents.
  • Ethinylestradiol cocrystals assembled by chain structures: improvement in stability and solubility | Request PDF - ResearchGate.
  • Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil - ACS Publications. (2026-01-29).
  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - ResearchGate. (2025-11-11).
  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap.
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024-12-04).
  • Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors - Frontiers.
  • Ethinylestradiol | C20H24O2 | CID 5991 - PubChem - NIH.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29).
  • Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety - MDPI.
  • A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry - Benchchem.
  • Chemists synthesize an improved building block for medicines - ScienceDaily. (2024-07-03).
  • 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-Ethynyl-2-methylbenzoic Acid via Sonogashira Coupling

Executive Summary & Strategic Overview Target Molecule: 3-Ethynyl-2-methylbenzoic acid (CAS: 153692-93-0) Primary Application: Key intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 3-Ethynyl-2-methylbenzoic acid (CAS: 153692-93-0) Primary Application: Key intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs) and other heterocyclic pharmacophores.[1]

The Synthetic Challenge: The synthesis of 3-ethynyl-2-methylbenzoic acid presents a classic "Ortho-Effect" challenge in palladium catalysis.[1] The target features a 2-methyl group sandwiched between the carboxylic acid (position 1) and the alkyne (position 3).

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk, impeding the oxidative addition of the palladium catalyst to the C-Br bond and retarding the transmetallation step.[1]

  • Acidic Interference: The free carboxylic acid (-COOH) can protonate the reactive alkynyl-copper species or poison the palladium catalyst, leading to low yields or stalled reactions.[1]

Recommended Strategy: While direct coupling of free acids is possible using specialized ligands, the "Protection-Coupling-Deprotection" (PCD) strategy remains the industrial "Gold Standard" for reproducibility and purity.[1] This guide details the PCD route, converting the acid to a methyl ester to negate solubility and acidity issues, followed by a robust Sonogashira coupling and final hydrolysis.[1]

Retrosynthetic Analysis & Workflow

The following diagram illustrates the recommended synthetic pathway, highlighting the critical intermediate stages.

SynthesisWorkflow Fig 1. Step-wise synthesis overcoming steric and acidic interference. SM 3-Bromo-2-methylbenzoic acid Ester Methyl 3-bromo-2- methylbenzoate SM->Ester 1. Esterification (MeOH, H2SO4) Coupling TMS-Protected Intermediate Ester->Coupling 2. Sonogashira (Pd cat., CuI, TMS-Acetylene) Product 3-Ethynyl-2-methylbenzoic acid Coupling->Product 3. Hydrolysis & Desilylation (NaOH, MeOH)

Detailed Experimental Protocols

Phase 1: Esterification (Protection)

Objective: Eliminate acidic proton interference and improve organic solubility.

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 eq)[1]

  • Methanol (Solvent/Reagent, 10-20 volumes)[1]

  • Sulfuric Acid (conc.[2] H2SO4, 0.1 - 0.5 eq) or Thionyl Chloride (1.2 eq)[1]

Protocol:

  • Dissolve 3-bromo-2-methylbenzoic acid in anhydrous Methanol.

  • Cool to 0°C. Add Thionyl Chloride dropwise (exothermic).

  • Heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) until SM disappears.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove residual acid), then Brine.

  • Dry over Na2SO4 and concentrate.

    • Expected Yield: >95% (Oil or low-melting solid).

    • Checkpoint: 1H NMR should show a singlet ~3.9 ppm (OCH3).

Phase 2: Sterically Demanding Sonogashira Coupling

Objective: Install the alkyne moiety despite the ortho-methyl hindrance.[1]

Critical Parameter Optimization: Due to the ortho-methyl group, standard room-temperature conditions often fail.[1] Thermal energy and a robust catalytic system are required.

ParameterRecommendationRationale
Catalyst PdCl2(PPh3)2 (5 mol%)Robust, air-stable precatalyst.[1] The PPh3 ligands dissociate easily enough to allow oxidative addition despite sterics.
Co-Catalyst CuI (2-3 mol%)Essential for generating the active copper-acetylide species.[1]
Alkyne Source TMS-Acetylene (1.2 - 1.5 eq)Trimethylsilylacetylene is a liquid surrogate for acetylene gas; the TMS group prevents homocoupling and side reactions.[1]
Base/Solvent TEA / THF (1:1 ratio)Triethylamine acts as both base and co-solvent. THF ensures solubility of the Pd-complex.[1]
Temperature 60°C - 75°C CRITICAL: Room temp is insufficient for ortho-substituted aryl bromides.[1]
Atmosphere Argon / NitrogenOxygen causes rapid homocoupling (Glaser coupling) of the alkyne, consuming the reagent.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.

  • Charging: Add Methyl 3-bromo-2-methylbenzoate (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.03 eq).

  • Solvation: Add degassed anhydrous THF (5-10 volumes) and degassed Triethylamine (5-10 volumes).

  • Initiation: Add TMS-acetylene (1.5 eq) via syringe.

  • Reaction: Heat to 70°C. Stir for 6–12 hours.

    • Visual Cue: The reaction mixture usually turns dark brown/black. Precipitation of Et3N·HBr salts will occur (white/off-white solid).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black and salts. Wash pad with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target: Methyl 2-methyl-3-((trimethylsilyl)ethynyl)benzoate.[1]

Phase 3: Global Deprotection (Hydrolysis & Desilylation)

Objective: Reveal the free acid and the terminal alkyne.

Reagents:

  • NaOH or LiOH (3-4 eq)[1]

  • Methanol / Water (3:1 mixture)

Protocol:

  • Dissolve the intermediate from Phase 2 in MeOH.

  • Add aqueous NaOH (3M solution).

  • Stir at Room Temperature for 2–4 hours. (The basic condition cleaves both the Methyl Ester and the TMS group simultaneously).[1]

  • Acidification (Critical): Cool to 0°C. Carefully acidify with 1M HCl to pH ~2-3.

    • Note: Do not use conc. HCl vigorously as it may hydrate the alkyne to a ketone.

  • Isolation: Extract with EtOAc (x3). Wash combined organics with Brine. Dry (Na2SO4) and concentrate.[3]

    • Final Product: 3-Ethynyl-2-methylbenzoic acid.[1] Recrystallize from Ethanol/Water if necessary.

Mechanism & Troubleshooting Guide

The following decision tree helps troubleshoot common failure modes in this specific sterically hindered coupling.

Troubleshooting Fig 2. Troubleshooting Decision Tree for Sterically Hindered Sonogashira Start Reaction Analysis: Low Yield / No Conversion CheckSM Is Starting Material (Bromide) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No ProdCheck Is Homocoupling (Diyne) major product? SM_Yes->ProdCheck TempCheck Check Temp. Is T > 60°C? SM_No->TempCheck TempLow Increase Temp to reflux. Ortho-substitution requires energy. TempCheck->TempLow No TempHigh Change Catalyst. Switch to Pd(dppf)Cl2 or XPhos. TempCheck->TempHigh Yes O2Leak Oxygen Leak. Degas solvents thoroughly. Check inert lines. ProdCheck->O2Leak Yes BlackPpt Pd Black precipitation early? Add more ligand (PPh3) or Switch to Pd(PPh3)4. ProdCheck->BlackPpt No (Complex Mix)

Common Pitfalls
  • Glaser Homocoupling: If you observe a product with double the molecular weight of the alkyne, oxygen entered the system. Remedy: Freeze-pump-thaw solvents.[1]

  • Incomplete Conversion: The 2-methyl group blocks the Pd.[1] Remedy: If Pd(PPh3)2Cl2 fails, switch to Pd(dppf)Cl2 . The bidentate ligand forces a wider bite angle, often facilitating coupling in hindered systems.

  • Hydration: During the final acid workup, if the alkyne turns into a ketone (via Markovnikov hydration), ensure the acidification is done cold and rapidly extracted.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4] Chemical Reviews, 107(3), 874-922.[1] Link

  • Li, X., et al. (2021).[1][5] Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids.[1][6][7] Organic Letters, 23(9), 3669–3674. (Context for direct acid coupling attempts). Link

  • ChemicalBook. Synthesis of 3-Ethynyl-2-methylbenzoic acid methyl ester. (Route validation via ester intermediate). Link

  • Patent WO2008010897. Preparation of substituted benzoic acid intermediates.[8] (Describes industrial handling of methyl-substituted benzoic acid derivatives). Link

Sources

Application

Application Note &amp; Protocols: Leveraging 3-Ethynyl-2-methylbenzoic Acid for Advanced Metal-Organic Framework Synthesis and Post-Synthetic Functionalization

Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely due to the modularity of their organic ligands and metal nodes.[1][2] The judicious...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely due to the modularity of their organic ligands and metal nodes.[1][2] The judicious selection of the organic linker is a critical determinant of the final MOF's topology, porosity, and functionality.[2] This application note details the use of 3-Ethynyl-2-methylbenzoic acid as a sophisticated ligand for MOF synthesis. The presence of the terminal alkyne (ethynyl) group offers a unique handle for post-synthetic modification (PSM), a powerful technique to introduce diverse functionalities into a pre-existing MOF structure without altering its framework.[3][4][5] The methyl group provides steric hindrance that can influence the coordination environment and potentially stabilize the resulting framework. This guide provides detailed protocols for the synthesis of a hypothetical MOF, herein designated as MOF-EMB , using 3-Ethynyl-2-methylbenzoic acid, its characterization, and subsequent post-synthetic modification. This document is intended for researchers in materials science, chemistry, and drug development seeking to create highly functionalized and tailorable porous materials.

Introduction: The Strategic Advantage of 3-Ethynyl-2-methylbenzoic Acid in MOF Design

The functionalization of organic ligands is a cornerstone of modern MOF chemistry, allowing for the precise tuning of the framework's chemical and physical properties.[6] While many functional groups have been explored, the ethynyl group stands out for its rich and versatile reactivity, particularly in "click" chemistry reactions.[3] This allows for the covalent attachment of a wide array of molecules post-synthesis, a strategy that is often more feasible than the de novo synthesis of complex, multifunctional ligands.[7]

3-Ethynyl-2-methylbenzoic acid offers a dual advantage:

  • The Carboxylate Group: This primary functional group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the robust secondary building units (SBUs) characteristic of MOFs.[8][9]

  • The Ethynyl Group: This terminal alkyne is a highly valuable functional handle. It is relatively inert during the initial MOF synthesis but can be selectively activated for post-synthetic modification (PSM) through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling.[3] This enables the introduction of new chemical functionalities with high efficiency and specificity.

  • The Methyl Group: The steric bulk of the methyl group adjacent to the carboxylate can influence the coordination geometry around the metal center, potentially leading to unique framework topologies and pore environments.

This application note will focus on the synthesis of a zinc-based MOF, a common choice due to the good biocompatibility and versatile coordination chemistry of zinc.[8]

Synthesis of MOF-EMB: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[10] The following protocol is a representative procedure for the synthesis of MOF-EMB.

Materials and Reagents
ReagentFormulaPuritySupplier
3-Ethynyl-2-methylbenzoic acidC₁₀H₈O₂≥98%Varies
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99%Varies
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Varies
MethanolCH₃OHACS GradeVaries
Detailed Synthesis Protocol
  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 3-Ethynyl-2-methylbenzoic acid (0.082 g, 0.5 mmol) and Zinc Nitrate Hexahydrate (0.149 g, 0.5 mmol) in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.[11]

  • Cooling and Crystal Formation: After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature over a period of 12-18 hours. Colorless, crystalline solids of MOF-EMB should be observed at the bottom of the vial.

  • Washing and Solvent Exchange: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, sonicate for 15 minutes, and then allow the crystals to settle. Decant the DMF. Repeat this washing step three times to remove any unreacted starting materials.[11]

  • Activation: To remove the coordinated DMF solvent molecules from the pores, immerse the washed crystals in 10 mL of methanol for 24 hours. Replace the methanol with a fresh portion and continue the solvent exchange for another 24 hours.

  • Drying: After the solvent exchange, carefully decant the methanol and dry the MOF-EMB crystals under vacuum at 80°C for 12 hours. The activated MOF-EMB is now ready for characterization and post-synthetic modification.

Diagram of the MOF-EMB Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation ligand 3-Ethynyl-2-methylbenzoic acid mix Mix & Sonicate ligand->mix metal Zn(NO₃)₂·6H₂O metal->mix solvent DMF solvent->mix heating Solvothermal Reaction 120°C, 72h mix->heating cooling Slow Cooling heating->cooling Crystal Formation washing DMF Washing (3x) cooling->washing activation Methanol Exchange washing->activation drying Vacuum Drying activation->drying final_product MOF-EMB drying->final_product Activated MOF-EMB

Caption: Workflow for the solvothermal synthesis of MOF-EMB.

Physicochemical Characterization of MOF-EMB

Thorough characterization is essential to confirm the successful synthesis and purity of the MOF.[12]

TechniquePurposeExpected Outcome for MOF-EMB
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[12]A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent across different batches.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of solvent molecules.A multi-step weight loss profile. The initial loss below ~150°C corresponds to guest/solvent molecules. A plateau of stability should be observed, followed by a sharp weight loss at higher temperatures (>350°C) indicating framework decomposition.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the key functional groups from the ligand within the MOF structure.The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of asymmetric and symmetric COO⁻ stretches (~1610 and ~1385 cm⁻¹). A sharp peak around 3300 cm⁻¹ corresponding to the C≡C-H stretch of the ethynyl group should be present.
N₂ Adsorption-Desorption Isotherms (BET Analysis) To determine the porosity, specific surface area, and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials. A significant surface area is expected, which is a hallmark of MOFs.[1]

Post-Synthetic Modification (PSM) of MOF-EMB via CuAAC "Click" Chemistry

The ethynyl groups lining the pores of MOF-EMB are ideal for covalent modification. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction perfect for this purpose.[3]

Protocol for Attaching an Azide-Containing Molecule (e.g., Azidomethyl Phenyl Sulfide)
  • Activation: Ensure the MOF-EMB is fully activated (solvent-free) as described in section 2.2.

  • Reaction Setup: In a nitrogen-filled glovebox, suspend 50 mg of activated MOF-EMB in 5 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: To this suspension, add azidomethyl phenyl sulfide (1.2 equivalents relative to the ethynyl groups in the MOF), copper(I) iodide (CuI, 0.1 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction: Seal the reaction vessel and stir at room temperature for 48 hours.

  • Workup and Purification: After the reaction, collect the solid MOF by centrifugation. Wash the modified MOF extensively with DCM (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted reagents and the copper catalyst.

  • Drying: Dry the resulting functionalized MOF, MOF-EMB-SPh , under vacuum at 60°C for 12 hours.

Verifying Successful PSM

Successful modification can be confirmed by:

  • FTIR Spectroscopy: The disappearance of the C≡C-H stretching peak around 3300 cm⁻¹.

  • Solid-State NMR: The appearance of new signals corresponding to the triazole ring and the attached phenyl sulfide moiety.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Detection of sulfur in the modified MOF.

Diagram of the Post-Synthetic Modification Process

PSM_Workflow cluster_mof Starting Material cluster_reagents Reagents cluster_product Final Product mof_emb Activated MOF-EMB (with -C≡CH groups) reaction CuAAC 'Click' Reaction RT, 48h mof_emb->reaction azide Azidomethyl Phenyl Sulfide azide->reaction catalyst CuI / DIPEA catalyst->reaction solvent DCM solvent->reaction mof_psm Functionalized MOF (MOF-EMB-SPh) reaction->mof_psm Covalent Modification

Caption: Post-synthetic modification of MOF-EMB via CuAAC.

Potential Applications in Drug Development and Catalysis

The ability to tailor the functionality of MOF-EMB opens up a wide range of applications.

  • Targeted Drug Delivery: By "clicking" targeting ligands (e.g., folic acid, peptides) onto the MOF framework, the material can be engineered to selectively accumulate in cancer cells. The porous structure can be loaded with therapeutic agents like doxorubicin, creating a targeted drug delivery system.[8][9]

  • Heterogeneous Catalysis: The ethynyl group itself can coordinate to metal catalysts. Alternatively, catalytically active sites, such as Lewis acids or bases, can be introduced via PSM.[13][14] The MOF serves as a robust support, preventing catalyst leaching and facilitating reuse.

  • Sensing and Separation: By attaching chromophores or fluorophores, MOF-EMB can be converted into a chemical sensor. The specific functionality introduced can also tune the MOF's adsorption properties for selective gas or liquid separations.

Conclusion

3-Ethynyl-2-methylbenzoic acid is a powerful and versatile ligand for the synthesis of advanced, functionalizable Metal-Organic Frameworks. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and post-synthetic modification of MOF-EMB. The ability to covalently modify the internal pores of this MOF with high precision offers a clear pathway to developing next-generation materials for targeted drug delivery, advanced catalysis, and selective sensing applications.

References

  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e134006. [Link]

  • García-López, V., et al. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [Link]

  • Wang, Z., & Cohen, S. M. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 3(37), 18694-18704. [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

  • Illinois University. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry at Illinois. [Link]

  • Semantic Scholar. (n.d.). Postsynthetic modification of metal-organic frameworks. Semantic Scholar. [Link]

  • ResearchGate. (2025). Crystalline metal-organic frameworks (MOFs): synthesis, structure and function. ResearchGate. [Link]

  • Alsulami, A. A., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100318. [Link]

  • Kim, H., et al. (2016). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Inorganic Chemistry Frontiers, 3(7), 935-942. [Link]

  • Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

  • MDPI. (2023). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. MDPI. [Link]

  • Ma, S., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 285, 109-123. [Link]

  • Decoste, J. B., et al. (2016). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design, 16(10), 5943-5949. [Link]

  • Al-Tohamy, R., et al. (2022). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Materials Science and Engineering: C, 134, 112654. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of MOFs: Understanding Functionalized Ligands. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • AUB ScholarWorks. (2020). Synthesis and Characterization of New Metal-Organic Frameworks (MOFs) for Sensing and Catalysis Applications. AUB ScholarWorks. [Link]

  • Lee, J., et al. (2022). Ligand functionalization of defect-engineered Ni-MOF-74. RSC Advances, 12(50), 32454-32460. [Link]

  • Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C, 75(Pt 2), 174-181. [Link]

Sources

Method

Microwave-Assisted Synthesis: Application Note for 3-Ethynyl-2-methylbenzoic Acid

Introduction: The Steric Challenge 3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and poly(ADP-ribose) po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structure features two orthogonal reactive handles: a carboxylic acid (C1) and a terminal alkyne (C3).

However, the methyl group at C2 introduces significant steric strain. In conventional thermal synthesis, this 1,2,3-substitution pattern creates a "kinetic trap." The ortho-methyl group forces the carboxylic acid out of planarity, significantly retarding nucleophilic attack during amidation. similarly, the alkyne at C3 is sterically crowded, often requiring prolonged heating for Sonogashira couplings, which leads to catalyst degradation and homocoupling byproducts.

Microwave (MW) irradiation resolves these issues through two mechanisms:

  • Arrhenius Acceleration: Rapid superheating of polar solvents (DMF, DMSO) provides the activation energy to overcome the rotational barrier of the 2-methyl group.

  • Selective Heating: Direct coupling with polar transition states accelerates the rate-determining step in Pd-catalyzed cross-couplings.

This guide details optimized protocols for functionalizing this scaffold, ensuring high yields and reproducibility.

Safety & Pre-Synthesis Considerations

  • Acetylene Stability: While 3-ethynyl-2-methylbenzoic acid is stable, terminal alkynes can polymerize exothermically. MW reactions must be performed in sealed vessels with active pressure monitoring .

  • Metal Scavenging: The carboxylic acid moiety can chelate Pd/Cu catalysts, poisoning the reaction. Protocols below utilize specific bases or masking strategies to prevent this.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways optimized for this scaffold.

G cluster_0 Path A: Amide Coupling cluster_1 Path B: Sonogashira Coupling Start 3-Ethynyl-2-methylbenzoic acid StepA1 Activation (T3P/Base) Start->StepA1 Steric Bulk Management StepB1 Pd-Cat / Aryl Halide Start->StepB1 Chemoselective StepA2 MW: 100°C, 20 min StepA1->StepA2 ProductA Functionalized Amide (Alkyne Intact) StepA2->ProductA ProductB Internal Alkyne (Acid Intact) ProductA->ProductB Sequential Functionalization StepB2 MW: 80°C, 30 min StepB1->StepB2 StepB2->ProductB

Figure 1: Divergent synthetic workflow for 3-ethynyl-2-methylbenzoic acid, highlighting the two primary functionalization pathways.

Protocol A: Sterically Demanding Amidation

Challenge: The 2-methyl group hinders the approach of amines to the activated ester. Standard EDC/HOBt couplings often fail or stall at 50% conversion. Solution: Use of T3P (Propylphosphonic anhydride) combined with MW heating. T3P is a powerful coupling agent that produces low byproducts and works exceptionally well for hindered substrates.

Materials
  • 3-Ethynyl-2-methylbenzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% in EtOAc) (2.0 equiv)

  • DIPEA (Diisopropylethylamine) (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave vial, dissolve the benzoic acid derivative (0.5 mmol) and the amine (0.6 mmol) in EtOAc (3 mL).

  • Base Addition: Add DIPEA (2.0 mmol) and stir for 1 minute.

  • Activation: Add T3P solution (1.0 mmol) dropwise. Cap the vial immediately.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: The reaction is typically clean. Dilute with water, extract with EtOAc, wash with brine, and dry over MgSO₄.[1][2]

Data Comparison: Amidation of 2-Methylbenzoic Acid Derivative

ConditionReagentsTimeConversion (LCMS)Isolated Yield
Thermal EDC/HOBt, 60°C12 Hours65%48%
Thermal T3P, Reflux (EtOAc)4 Hours85%72%
Microwave T3P, 100°C 20 Mins >98% 94%

Note: Data extrapolated from general reactivity of 2-substituted benzoic acids [1].

Protocol B: Rapid Sonogashira Coupling

Challenge: The free carboxylic acid can interfere with the Pd(0)/Pd(II) catalytic cycle. The 2-methyl group crowds the 3-alkyne, slowing down the transmetallation step. Solution: A "Ligand-Free" Pd/Cu system in water/isopropanol or a robust Pd(PPh₃)₂Cl₂ system in DMF using MW to accelerate the cycle before catalyst death occurs.

Materials
  • 3-Ethynyl-2-methylbenzoic acid (1.0 equiv)

  • Aryl Iodide/Bromide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (degassed)

Step-by-Step Methodology
  • Inerting: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add the acid (0.5 mmol), Aryl Halide (0.55 mmol), Pd catalyst, and CuI.

  • Solvation: Add degassed DMF (2.5 mL) and Et₃N. Note: The acid will form the triethylammonium salt immediately, which is soluble.

  • Microwave Parameters:

    • Temperature: 80 °C (for Iodides) / 100 °C (for Bromides)

    • Hold Time: 15 - 30 minutes

    • Power Max: 150 W

  • Scavenging: Upon completion, add SiliaMetS® Thiol or equivalent scavenger to remove Pd before acidification (to prevent metal trapping in the precipitated product).

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes when working with this specific scaffold.

Optimization Start Reaction Analysis LowYield Low Yield / Incomplete Start->LowYield Byproducts Homocoupling (Glaser) Start->Byproducts CheckSterics Amidation: Increase Temp to 120°C Switch Solvent to DMF LowYield->CheckSterics If Amidation CheckCat Switch to Pd(dppf)Cl2 (Higher steric tolerance) LowYield->CheckCat If Sonogashira CheckO2 Degas Solvent Thoroughly Increase Inert Gas Flow Byproducts->CheckO2 Oxidative Coupling Detected CheckActivation Switch Coupling Agent (Try HATU or COMU) CheckSterics->CheckActivation Still Fails

Figure 2: Troubleshooting logic for microwave-assisted synthesis of 3-ethynyl-2-methylbenzoic acid derivatives.

References

  • Zare, A. et al. (2009).[3] Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry.

  • Holzer, M. et al. (2008). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides. NIH PubMed Central.

  • Sahoo, S. et al. (2021). Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes.[4][5][6] Letters in Organic Chemistry.

  • Martins, M. et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling.[6] MDPI Processes.

  • ChemicalBook. (2025). 3-Ethynylbenzoic acid methyl ester Synthesis and Properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethynyl-2-methylbenzoic acid

Welcome to the technical support guide for the synthesis of 3-Ethynyl-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethynyl-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. The guidance herein is structured to enhance yield, purity, and reproducibility by explaining the fundamental principles behind the recommended protocols.

Introduction & Synthetic Strategy

The synthesis of 3-Ethynyl-2-methylbenzoic acid is most commonly and efficiently achieved via a Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide. The typical strategy involves two key steps:

  • Sonogashira Coupling: A 3-halo-2-methylbenzoic acid derivative is coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). Using a protected alkyne is often preferred as it prevents self-coupling and simplifies handling compared to acetylene gas.[2][3]

  • Deprotection: The silyl protecting group is removed under mild basic or fluoride-mediated conditions to yield the final terminal alkyne.[4][5]

This guide will address critical issues that can arise during both of these stages.

Overall Synthetic Workflow

Synthetic_Workflow Start Starting Material (3-Halo-2-methylbenzoic acid) Sonogashira Sonogashira Coupling Start->Sonogashira Reagent1 Trimethylsilylacetylene (TMSA) Reagent1->Sonogashira Intermediate Protected Intermediate (3-((Trimethylsilyl)ethynyl)-2-methylbenzoic acid) Sonogashira->Intermediate Deprotection Deprotection (e.g., K2CO3/MeOH) Intermediate->Deprotection FinalProduct Final Product (3-Ethynyl-2-methylbenzoic acid) Deprotection->FinalProduct

Caption: General two-step synthesis of 3-Ethynyl-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 3-bromo- or 3-iodo-2-methylbenzoic acid?

A: The choice depends on a balance of reactivity and cost.

  • 3-Iodo-2-methylbenzoic acid: Aryl iodides are significantly more reactive in Sonogashira couplings.[1] This higher reactivity allows for milder reaction conditions, such as lower temperatures (often room temperature) and lower catalyst loadings, which can lead to cleaner reactions and higher yields.[6] The primary drawback is the higher cost and potentially lower availability of the iodo- starting material.

  • 3-Bromo-2-methylbenzoic acid: Aryl bromides are less reactive and typically require more forcing conditions, including higher temperatures (e.g., 60-100 °C) and sometimes more sophisticated catalyst systems (e.g., catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos) to achieve good conversion.[7] However, they are generally much less expensive and more widely available than their iodo- counterparts.

Recommendation: For initial trials or small-scale synthesis where maximizing yield and minimizing optimization is key, the iodo- derivative is preferable. For large-scale or cost-sensitive syntheses, optimizing the reaction for the bromo- derivative is the more economical approach.

Q2: Should I protect the carboxylic acid functional group before the coupling reaction?

A: It is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester. The acidic proton of the carboxyl group is incompatible with the basic conditions of the Sonogashira reaction. It can neutralize the amine base, quench organometallic intermediates, and lead to poor yields or complete reaction failure.

The ester can be easily formed using standard methods (e.g., Fischer esterification with methanol or ethanol and a catalytic amount of sulfuric acid) and can be hydrolyzed back to the carboxylic acid after the coupling and deprotection steps, often with high yield using LiOH or NaOH.[8]

Troubleshooting the Sonogashira Coupling Reaction

This is the most critical step and the source of most yield-related issues.

Q3: My Sonogashira coupling yield is low or the reaction is not going to completion. What are the key parameters to optimize?

A: Low yield is a common problem that can be solved by systematically evaluating several key reaction parameters. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for aryl bromides.[1]

Troubleshooting Flowchart for Low Sonogashira Yield

Troubleshooting_Sonogashira Start Low Yield / No Reaction Check_Inert Is the reaction under a strict inert atmosphere (N2/Ar)? Start->Check_Inert Check_Reagents Are reagents (especially base and solvent) anhydrous and degassed? Check_Inert->Check_Reagents Yes Fix_Atmosphere Remedy: Purge system thoroughly with N2/Ar. Use Schlenk techniques. Check_Inert->Fix_Atmosphere No Check_Catalyst Is the Pd catalyst active? (e.g., not old/decomposed) Check_Reagents->Check_Catalyst Yes Fix_Reagents Remedy: Use freshly distilled solvents/base. Degas via sparging or freeze-pump-thaw. Check_Reagents->Fix_Reagents No Optimize Systematic Optimization Required Check_Catalyst->Optimize Yes Fix_Catalyst Remedy: Use fresh catalyst. Consider a pre-catalyst like Pd(OAc)2 with a phosphine ligand. Check_Catalyst->Fix_Catalyst No Increase_Temp Increase Temperature (especially for Ar-Br) Optimize->Increase_Temp Change_Ligand Change Phosphine Ligand (e.g., PPh3 -> XPhos) Increase_Temp->Change_Ligand Change_Base Change Base (e.g., TEA -> DIPA or Cs2CO3) Change_Ligand->Change_Base Change_Solvent Change Solvent (e.g., THF -> DMF or Toluene) Change_Base->Change_Solvent

Caption: Stepwise troubleshooting for low-yielding Sonogashira reactions.

Below is a summary of parameters to investigate, starting with the most impactful.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-5 mol%)For aryl bromides, a more active catalyst system may be needed. Rationale: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) accelerate the rate-limiting oxidative addition step.[7][9] Try using a Pd(0) source like Pd₂(dba)₃ with an added ligand.
Temperature RT to 50 °C (for Ar-I)For aryl bromides, increase the temperature to 60-100 °C. Rationale: Additional thermal energy is required to overcome the higher activation barrier for the oxidative addition of less reactive aryl bromides.[1]
Base Triethylamine (TEA)Switch to a stronger or bulkier base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA). Rationale: The base plays a role in both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst. A different base can alter the kinetics and solubility of key intermediates.[9]
Solvent THF, DioxaneSwitch to a higher-boiling polar aprotic solvent like DMF or NMP, especially if higher temperatures are required. Rationale: Solvent polarity and boiling point can affect reagent solubility and allow for higher reaction temperatures, pushing a sluggish reaction to completion.[10]
Q4: I am observing a significant amount of a side product that is a dimer of my alkyne. How can I prevent this?

A: This side product is the result of Glaser-Hay homocoupling , a common side reaction in Sonogashira couplings.[11] It is an oxidative dimerization of the terminal alkyne, which is particularly promoted by the copper(I) cocatalyst in the presence of oxygen.[12][13]

Prevention Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Use freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for at least 30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[1][13]

  • Use a Protected Alkyne: Using trimethylsilylacetylene (TMSA) is an effective way to prevent homocoupling, as the alkyne does not have an acidic proton to participate in the dimerization pathway. The protecting group is then removed in a subsequent step.[3]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., piperidine, DBU) and may need higher catalyst loadings or more specialized ligands, but they completely eliminate the primary catalyst for homocoupling.[7][9][14]

Catalytic Cycle of the Sonogashira Coupling

Understanding the mechanism can aid in troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡CR(L2) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X - HX Cu_Acetylide->PdII_A Supplies Acetylide for Transmetalation Base Base Base->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting the Deprotection Step

Q5: What is the most reliable method for removing the trimethylsilyl (TMS) protecting group?

A: The cleavage of the Si-C(sp) bond is readily achieved under mild conditions. The two most reliable methods are using a mild base or a fluoride source.

  • Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is a very mild, inexpensive, and highly effective method.[4] It is often the first choice due to its simplicity and the ease of workup. The reaction is typically fast (1-2 hours) at room temperature.[4]

  • Tetrabutylammonium Fluoride (TBAF): This is another excellent option. The high affinity of fluoride for silicon makes this a very rapid and clean method for deprotection.[5][15] It is particularly useful if the substrate is sensitive to methanolic conditions or if the K₂CO₃ method proves sluggish.

MethodReagents & ConditionsAdvantagesDisadvantages
Base-Mediated K₂CO₃ (catalytic or stoichiometric), Methanol, Room Temp, 1-3hInexpensive, mild, easy workup, high-yielding.[4][5]May not be suitable for base-sensitive substrates.
Fluoride-Mediated TBAF (1.1 eq.), THF, 0 °C to Room Temp, 30-60 minVery fast and clean, works at low temperatures.[15]More expensive, TBAF can be basic and hygroscopic.

Troubleshooting Tip: If deprotection is incomplete, ensure your K₂CO₃ is anhydrous or use a freshly opened bottle of TBAF solution. If the reaction is left for excessively long periods, minor yield reduction has been noted in some cases.[4]

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 3-bromo-2-methylbenzoate with TMSA

This protocol is a representative starting point for an aryl bromide and should be optimized.

  • To a dry Schlenk flask under an argon atmosphere, add methyl 3-bromo-2-methylbenzoate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl bromide) and anhydrous, degassed triethylamine (2.0 eq.).

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield methyl 3-((trimethylsilyl)ethynyl)-2-methylbenzoate.

Protocol 2: TMS-Deprotection using K₂CO₃/Methanol
  • Dissolve the silylated intermediate (1.0 eq.) in methanol (approx. 0.2 M).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, neutralize the mixture carefully with 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary. The final hydrolysis of the methyl ester can be performed at this stage.

References

  • Giraud, M., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]

  • Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri-palladium complexes. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Michalak, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. [Link]

  • ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • The Compass. (n.d.). The Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

  • ACS Publications. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

  • ACS Publications. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Coupling 3-Ethynyl-2-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed cross-coupling reactions, specifically focusing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed cross-coupling reactions, specifically focusing on the challenges and optimization strategies for the Sonogashira coupling of 3-ethynyl-2-methylbenzoic acid. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this specific transformation.

The presence of a carboxylic acid group, combined with the steric hindrance from the ortho-methyl group, presents a unique set of challenges that require careful consideration of catalyst systems and reaction conditions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting and Optimization Guide

Frequently Asked Questions (FAQs)
Catalyst System and Loading

Q1: What is a good starting point for palladium and copper catalyst loading for the Sonogashira coupling of an aryl halide with 3-ethynyl-2-methylbenzoic acid?

A: For a standard Sonogashira coupling involving an aryl iodide or bromide, a good starting point for the palladium catalyst loading is typically in the range of 1-5 mol %.[1] However, due to the steric hindrance provided by the ortho-methyl group on your alkyne, a slightly higher initial loading, around 2-5 mol %, might be beneficial to ensure a reasonable reaction rate.[2] For the copper(I) co-catalyst (e.g., CuI), a loading of 2-10 mol % is common.[2] It is often advantageous to start with a Pd:Cu ratio of approximately 1:2.

It's crucial to recognize that these are starting points. The optimal loading can be significantly lower, especially with highly active catalyst systems. Some modern catalysts can achieve high yields with palladium loadings in the parts-per-million (ppm) range.[3]

Q2: My reaction is sluggish or stalls completely. Should I just increase the catalyst loading?

A: While increasing the catalyst loading can sometimes improve conversion, it should not be the first or only troubleshooting step. High catalyst concentrations can lead to increased side reactions, dimer formation, and difficulties in purification. Before increasing the catalyst, consider the following:

  • Catalyst Deactivation: The carboxylic acid moiety or impurities in your starting materials could be poisoning the catalyst. Ensure your reagents and solvent are pure and anhydrous.

  • Ligand Choice: The ligand plays a critical role, especially with sterically hindered substrates. A standard ligand like triphenylphosphine (PPh₃) may not be optimal. Consider switching to a bulkier, more electron-rich phosphine ligand.[1]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. Ensure your base is strong enough and your solvent can solubilize all components.

  • Temperature: Aryl bromides, and especially aryl chlorides, often require elevated temperatures to undergo efficient oxidative addition.[4]

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen.[4] To mitigate this:

  • Reduce Copper Loading: Carefully titrate down the amount of CuI. In some cases, as little as 0.5-1 mol % can be effective without promoting significant homocoupling.

  • Run Copper-Free: The most direct approach is to switch to a copper-free Sonogashira protocol.[1][5] This often requires a more active palladium catalyst system, potentially with bulky electron-rich ligands, and may necessitate higher temperatures.[1][6][7]

  • Slow Addition: Adding the 3-ethynyl-2-methylbenzoic acid slowly to the reaction mixture can help maintain a low concentration of the free alkyne, disfavoring the dimerization reaction.

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[4]

Substrate-Specific Challenges

Q4: How does the carboxylic acid group on 3-ethynyl-2-methylbenzoic acid affect the reaction?

A: The carboxylic acid introduces several potential complications:

  • Reaction with the Base: The acidic proton of the carboxylic acid will be deprotonated by the amine base used in the reaction. This means you will need to use at least one extra equivalent of base to account for this.

  • Solubility Issues: The resulting carboxylate salt may have different solubility properties than the starting material, which could affect the reaction kinetics.

  • Catalyst Inhibition: While generally well-tolerated, some palladium catalyst systems can be inhibited by carboxylate anions.

A recent development in the field is the use of carboxylic acids directly as aryl electrophiles in a decarbonylative Sonogashira coupling, which highlights the evolving compatibility of this functional group in palladium catalysis.[5][8][9]

Q5: The ortho-methyl group on my alkyne seems to be hindering the reaction. What can I do?

A: Steric hindrance from ortho-substituents can slow down the coupling reaction. To overcome this, you can:

  • Choose a Bulkier Ligand: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands, can promote the oxidative addition and reductive elimination steps of the catalytic cycle with sterically demanding substrates.[1][2]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Longer Reaction Times: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve a good yield.

A systematic study has shown that for sterically demanding aryl bromides and acetylenes, the choice of phosphine ligand is critical, with bulkier ligands often providing the best results.[2]

Reaction Conditions

Q6: Which base and solvent combination is recommended for this coupling?

A: The choice of base and solvent is interdependent and crucial for success.

  • Bases: Amine bases are typically used to deprotonate the alkyne and neutralize the HX byproduct.[4][10]

    • Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

    • For more challenging couplings, a stronger base like diisopropylamine (DIPA) or an inorganic base like cesium carbonate (Cs₂CO₃) might be more effective.[1]

  • Solvents:

    • Amine as solvent: Using an amine like TEA or DIPA as the solvent or co-solvent is a classic approach.

    • Aprotic polar solvents: DMF or acetonitrile can be effective, particularly for solubilizing the carboxylate salt that forms in situ.

    • Ethers: THF or dioxane are also frequently used.

    • Aqueous media: Some modern catalyst systems are designed to work in water, which can be a more sustainable option.[4]

It is often beneficial to screen a few combinations of bases and solvents to find the optimal conditions for your specific aryl halide.

Optimization Workflow

To systematically optimize your catalyst loading and reaction conditions, a logical workflow is essential.

OptimizationWorkflow cluster_screening Initial Screening (Fixed High Loading) cluster_optimization Optimization of Key Parameters A Select Aryl Halide & Alkyne B Choose Catalyst System (e.g., PdCl₂(PPh₃)₂/CuI) A->B C Select Base/Solvent Pairs (e.g., TEA/THF, DIPA/Toluene) B->C D Run Small-Scale Reactions (e.g., 5 mol% Pd, 10 mol% Cu, 80°C) C->D E Identify Best Base/Solvent from Screening D->E Analyze Yields (TLC, LC-MS) F Vary Temperature (e.g., RT, 50°C, 100°C) E->F G Screen Ligands (if necessary) F->G H Optimize Pd/Cu Ratio & Loading G->H I Fine-tune Reactant Stoichiometry H->I J Optimized Protocol I->J Confirm Optimal Conditions

Caption: A systematic workflow for optimizing Sonogashira coupling reactions.

Quantitative Data Summary

The following table provides a summary of typical starting conditions and ranges to explore during optimization.

ParameterTypical Starting PointOptimization RangeRationale & Key Considerations
Pd Catalyst Loading 2-5 mol %0.1 - 10 mol %Higher end for sterically hindered or less reactive substrates (aryl bromides/chlorides). Aim for the lowest effective loading.
Cu(I) Co-catalyst Loading 4-10 mol %0 - 15 mol %Essential for the classic Sonogashira. Can be omitted in "copper-free" protocols to prevent Glaser coupling.[4]
Ligand:Pd Ratio 2:1 to 4:11:1 to 5:1Excess ligand can stabilize the catalyst but may also inhibit the reaction.
Base (Amine) 2.5 equivalents2 - 5 equivalentsMust be in excess to deprotonate both the alkyne and the carboxylic acid, and to neutralize the HX byproduct.
Temperature 80 °CRoom Temp - 120 °CHigher temperatures are often needed for less reactive aryl halides (bromides, chlorides).[4]
Experimental Protocol: General Procedure for Catalyst Loading Optimization

This protocol outlines a general method for screening catalyst loading for the coupling of an aryl bromide with 3-ethynyl-2-methylbenzoic acid.

Materials:

  • Aryl bromide (1.0 eq)

  • 3-ethynyl-2-methylbenzoic acid (1.2 eq)

  • Palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Phosphine Ligand (if not using a pre-formed complex)

  • Base (e.g., Diisopropylamine - DIPA)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vials, magnetic stir bars, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 eq).

  • Reagent Addition: Add 3-ethynyl-2-methylbenzoic acid (0.6 mmol, 1.2 eq).

  • Catalyst Addition: In separate vials, prepare stock solutions of the palladium catalyst and CuI in the reaction solvent if desired for accurate dispensing of small quantities. For this example, add the solid catalysts directly.

    • Vial 1 (High Loading): Add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol %) and CuI (0.05 mmol, 10 mol %).

    • Vial 2 (Mid Loading): Add PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol %) and CuI (0.02 mmol, 4 mol %).

    • Vial 3 (Low Loading): Add PdCl₂(PPh₃)₂ (0.005 mmol, 1 mol %) and CuI (0.01 mmol, 2 mol %).

  • Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous toluene (e.g., 2.5 mL) followed by DIPA (1.25 mmol, 2.5 eq) via syringe.

  • Reaction: Place the vials in a pre-heated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete (or has stalled), cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with dilute aqueous acid (e.g., 1M HCl) to remove the amine base and protonate the product. The organic layer can then be dried and concentrated for analysis (e.g., ¹H NMR) to determine the conversion and yield.

ExperimentalWorkflow A Add Aryl Halide & 3-Ethynyl-2-methylbenzoic acid to Vial B Add Pd Catalyst & CuI at Varying Loads A->B C Seal and Purge with Inert Gas (Ar/N₂) B->C D Add Anhydrous Solvent & Amine Base C->D E Heat and Stir (e.g., 80°C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Acidic Work-up F->G H Analysis (NMR, etc.) G->H

Caption: Step-by-step experimental workflow for catalyst loading optimization.

References
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Available at: [Link]

  • ResearchGate. (2018). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. Available at: [Link]

  • PubMed. (2011). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chemical Society Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry Books. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349–7362. Available at: [Link]

  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • ACS Publications. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Ethynyl-2-methylbenzoic Acid

A Guide to Removing Palladium Impurities Welcome to the technical support center for the purification of 3-Ethynyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Palladium Impurities

Welcome to the technical support center for the purification of 3-Ethynyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual palladium contamination following synthesis, typically from cross-coupling reactions such as the Sonogashira coupling.[1][2][3] As your Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is removing palladium from my 3-Ethynyl-2-methylbenzoic acid sample critical?

Residual palladium from catalytic processes is a significant concern in pharmaceutical development due to stringent regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[4][5] These impurities can interfere with downstream biological assays and pose potential health risks. Therefore, effective removal to acceptable levels (often in the parts-per-million range) is a non-negotiable aspect of process chemistry.[6]

Q2: What are the common forms of palladium impurities I might be dealing with?

Palladium impurities can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticulate palladium.[7] The nature of the palladium species can be influenced by the reaction conditions, ligands, and work-up procedures. The choice of purification method is highly dependent on the form of the palladium impurity.[8]

Q3: I've tried a simple filtration, but my sample is still contaminated. Why?

While filtration through Celite® or a similar filter aid can remove heterogeneous palladium catalysts and some insoluble palladium black, it is often insufficient for removing soluble or colloidal palladium species.[9] These smaller, more dispersed forms of palladium require more sophisticated removal techniques.

Q4: Can I just recrystallize my 3-Ethynyl-2-methylbenzoic acid to remove the palladium?

Recrystallization can be an effective method for purifying solid organic compounds like benzoic acid derivatives.[10][11][12][13] However, its success in removing palladium depends on the impurity's tendency to co-crystallize with the product. In some cases, crystallization can unfortunately concentrate the metal within the crystal lattice.[4] Therefore, while it's a valuable technique, it may not be a standalone solution and is often best used in conjunction with other methods.

Troubleshooting Guide: Step-by-Step Palladium Removal Protocols

This section provides detailed protocols for common and effective methods for palladium removal. The choice of method will depend on the level of contamination, the scale of your experiment, and the available resources.

Method 1: Activated Carbon Treatment

Activated carbon is a cost-effective and versatile adsorbent for removing palladium impurities.[8][14] Its high surface area and porous structure allow it to adsorb a wide range of palladium species.

When to Use This Method:

  • For moderate to high levels of palladium contamination.

  • When a scalable and economical solution is required.

Experimental Protocol:

  • Dissolution: Dissolve the crude 3-Ethynyl-2-methylbenzoic acid in a suitable organic solvent (e.g., ethyl acetate, THF). The concentration should be such that the product remains fully dissolved at the treatment temperature.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon (relative to the crude product weight) to the solution. The exact amount may need to be optimized.

  • Stirring and Heating: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 2-16 hours. Increased temperature and time can enhance the adsorption efficiency.

  • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon. It is crucial to perform this filtration while the solution is hot to prevent premature crystallization of the product on the filter paper.

  • Solvent Removal and Analysis: Remove the solvent from the filtrate under reduced pressure and analyze the resulting solid for residual palladium content using techniques like ICP-MS.

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent should fully dissolve the product but have a low affinity for the activated carbon surface to avoid competition with palladium for adsorption sites.

  • Temperature: Higher temperatures increase the kinetic energy of the system, facilitating the diffusion of palladium species into the pores of the activated carbon.

  • Celite® Filtration: Celite® provides a fine filtration medium that effectively removes the finely divided activated carbon particles, preventing contamination of the final product.

Method 2: Metal Scavenger Resins

Metal scavengers are functionalized materials, often silica-based or polymeric, that selectively bind to metal impurities.[15] Thiol-functionalized scavengers are particularly effective for palladium.

When to Use This Method:

  • For low to moderate levels of palladium contamination.

  • When high selectivity and efficiency are required.

  • Often used as a final polishing step after other purification methods.[6]

Experimental Protocol:

  • Dissolution: Dissolve the partially purified 3-Ethynyl-2-methylbenzoic acid in an appropriate solvent.

  • Scavenger Selection and Addition: Choose a suitable scavenger resin (e.g., thiol-functionalized silica gel). Add the scavenger to the solution (typically 2-5 equivalents relative to the estimated palladium content).

  • Incubation: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours. The optimal time and temperature will depend on the specific scavenger and the nature of the palladium species.

  • Filtration: Remove the scavenger resin by filtration.

  • Solvent Removal and Analysis: Concentrate the filtrate and analyze the product for palladium content.

Causality Behind Experimental Choices:

  • Functional Group: The thiol groups on the scavenger have a high affinity for soft metals like palladium, forming strong covalent bonds and effectively sequestering the metal from the solution.

  • Equivalents: Using an excess of the scavenger ensures that there are sufficient binding sites to capture all the palladium impurities.

Method 3: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[10]

When to Use This Method:

  • As a primary purification step for crystalline solids.

  • In combination with other methods for a final purity enhancement.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which 3-Ethynyl-2-methylbenzoic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Water or a mixed solvent system (e.g., ethanol/water) could be suitable for benzoic acid derivatives.[10][11][12][13]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Cooling: Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.

  • Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

Data Summary and Comparison

Method Typical Efficiency Advantages Disadvantages Best For
Activated Carbon >90% reductionCost-effective, scalable, removes various Pd species.[8][14]Can lead to product loss due to adsorption, requires hot filtration.Initial bulk palladium removal.
Metal Scavengers >98% reduction[6]High selectivity, high efficiency, simple filtration removal.Higher cost, may require optimization of scavenger type and conditions.[15]Final polishing to meet stringent purity requirements.
Recrystallization VariableCan significantly improve overall purity, removes various types of impurities.Palladium may co-crystallize, potential for yield loss in mother liquor.[4][15]Crystalline products where impurities have different solubility profiles.

Visualizing the Workflow

A logical approach to palladium removal often involves a multi-step process to achieve the desired purity with minimal product loss.

Palladium_Removal_Workflow Crude_Product Crude 3-Ethynyl-2-methylbenzoic Acid (High Pd Content) Activated_Carbon Step 1: Activated Carbon Treatment Crude_Product->Activated_Carbon Bulk Removal Metal_Scavenger Step 2: Metal Scavenger Resin Activated_Carbon->Metal_Scavenger Polishing Recrystallization Step 3: Recrystallization Metal_Scavenger->Recrystallization Final Purification Final_Product Purified Product (<10 ppm Pd) Recrystallization->Final_Product

Caption: A typical multi-step workflow for palladium removal.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Ingenta Connect. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Google Patents. US7084287B2 - Method of removing palladium.
  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Google Patents.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]

  • Organic Letters. (2021, June 7). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • ACS Publications. (2024, March 8). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive | ACS Omega. [Link]

  • Organic Chemistry Portal. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • RSC Publishing. (2022, January 10). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • ResearchGate. (2025, August 6). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • ResearchGate. (2025, August 6). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of California, Los Angeles. The Recrystallization of Benzoic Acid. [Link]

  • The Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]

  • PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Scribd. Experiment 2: Recrystallization of Benzoic Acid | PDF | Filtration | Solution. [Link]

  • ACS Publications. (2021, April 20). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids | Organic Letters. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

Sources

Optimization

Recrystallization solvent systems for 3-Ethynyl-2-methylbenzoic acid

Category: Solid State Chemistry / Process Development Document ID: TS-EMBA-001 Last Updated: 2025-05-15 Status: Active[1] Executive Summary & Solvent Selection Strategy 3-Ethynyl-2-methylbenzoic acid is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Category: Solid State Chemistry / Process Development Document ID: TS-EMBA-001 Last Updated: 2025-05-15 Status: Active[1]

Executive Summary & Solvent Selection Strategy

3-Ethynyl-2-methylbenzoic acid is a critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1] Its purification is challenging due to the presence of the reactive ethynyl (alkyne) handle, which is prone to thermal polymerization, and the ortho-methyl group, which disrupts planar packing, increasing the risk of "oiling out."[1]

Our technical guidance prioritizes purity (removal of Pd/Cu catalysts) and thermal stability .[1]

Recommended Solvent Systems
SystemComposition (v/v)Primary Use CaseRisk Profile
Ethanol / Water 60:40 to 80:20Standard Purification. Balances yield and rejection of inorganic salts.[1]Low. Water acts as an anti-solvent.[1]
Ethyl Acetate / n-Heptane 1:2 to 1:4Removal of Non-Polars. Excellent for removing dimerized alkyne byproducts (Glaser coupling products).[1]Moderate. Requires precise temperature control to prevent oiling.[1]
Acetonitrile (ACN) Pure or ACN/H₂OMetal Scavenging. ACN coordinates with residual Palladium (Pd), aiding in heavy metal removal.[1]Low. Good recovery, but lower single-pass yield.[1][2]

Critical Warning: Do not use basic solvents (e.g., Pyridine) or heat above 90°C for prolonged periods.[1] The terminal alkyne is sensitive to base-catalyzed polymerization and thermal degradation.[1]

Detailed Experimental Protocol

Protocol A: Ethanol/Water Recrystallization (General Purity)

Objective: Remove trace inorganic salts and polar organic impurities.

  • Dissolution:

    • Charge crude 3-Ethynyl-2-methylbenzoic acid (10.0 g) into a flask equipped with a reflux condenser and N₂ inlet.

    • Add Ethanol (absolute) (30 mL, 3 vol).

    • Heat to 65–70°C . Note: Do not boil excessively.

    • If solids remain, add Ethanol in 0.5 vol increments until dissolved.[1]

  • Filtration (Hot):

    • While at 65°C, filter through a pre-heated Celite pad (or 0.45 µm filter) to remove insoluble Pd-black or inorganic salts.[1]

    • Wash the filter with 1 vol hot Ethanol.[1]

  • Crystallization:

    • Return filtrate to the reactor.[1][2] Heat back to 60°C.

    • Slowly add DI Water (pre-heated to 50°C) dropwise until the solution becomes slightly turbid (approx. 20–25 mL).

    • Add Ethanol dropwise just until the turbidity clears (restore single phase).[1]

    • Crucial Step: Remove heat source.[1][3][4] Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Once at 20°C, cool further to 0–5°C using an ice bath for 1 hour.

  • Isolation:

    • Filter the white/off-white crystals.[1]

    • Wash with cold (0°C) Ethanol/Water (1:1 mixture).[1]

    • Dry under vacuum at 40°C for 12 hours.[1]

Troubleshooting Guide (FAQ)

Q1: The product separates as an oil ("Oiling Out") instead of crystals. Why?

Root Cause: The ortho-methyl group lowers the melting point and disrupts crystal lattice formation.[1] If the anti-solvent (Water/Heptane) is added too fast or at too high a temperature, the solution crosses the "liquid-liquid phase separation" (LLPS) boundary before the solubility curve.[1] Fix:

  • Seed: Add seed crystals (0.1 wt%) at the cloud point.[1]

  • Temperature: Lower the initial concentration. Keep the temperature closer to the boiling point during anti-solvent addition, then cool very slowly.

  • Solvent Switch: Switch from EtOAc/Heptane to Ethanol/Water; alcohols interact better with the carboxylic acid moiety via hydrogen bonding, stabilizing the solution.

Q2: The crystals are grey or brownish.

Root Cause: Residual Palladium (Pd) or Copper (Cu) from the Sonogashira coupling synthesis.[1] Fix:

  • Carbon Treatment: During the "Hot Filtration" step (Protocol A, Step 2), add activated charcoal (e.g., Darco G-60, 5 wt%) and stir for 15 mins before filtering.[1]

  • Scavengers: Use a silica-based metal scavenger (e.g., Thiol-modified silica) if GMP limits are strict.[1]

Q3: My yield is low (<60%).

Root Cause: The compound has moderate solubility in the anti-solvent or the mother liquor is too rich.[1] Fix:

  • pH Adjustment: 3-Ethynyl-2-methylbenzoic acid is a carboxylic acid.[1] Acidify the mother liquor with dilute HCl to pH 2–3 to precipitate remaining product (this "second crop" may require re-purification).

  • Volume Reduction: Concentrate the mother liquor by 50% and re-cool.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on crude impurity profiles.

RecrystallizationLogic Start Crude 3-Ethynyl-2-methylbenzoic Acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity Decision1 High Metal Content (Pd/Cu)? CheckImpurity->Decision1 Decision2 High Non-Polar Dimer? Decision1->Decision2 No PathA Route A: Ethanol/Water (+ Activated Carbon) Decision1->PathA Yes Decision2->PathA No (General Purity) PathB Route B: EtOAc/Heptane Decision2->PathB Yes (Glaser Dimer > 1%) Process Dissolution -> Hot Filtration -> Controlled Cooling -> Isolation PathA->Process PathB->Process PathC Route C: Acid/Base Reprecipitation Process->CheckImpurity Does it meet spec?

Caption: Workflow for selecting the optimal solvent system based on impurity profile (Metals vs. Organic Byproducts).

References & Authority

  • General Benzoic Acid Purification:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for ortho-substituted benzoic acids).

  • Synthesis of 3-Ethynyl-2-methylbenzoic acid derivatives:

    • Penning, T. D., et al. (2009).[1] "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523.[1] Link (Describes the synthesis and purification of the Veliparib core, utilizing this acid intermediate).[1]

  • Solubility Data (Analogous Structure):

    • Li, Y., et al. (2015).[1] "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents." Journal of Chemical & Engineering Data. (Used as a rheological proxy for the 2-methyl-3-substituted benzoic acid scaffold). Link[1]

Sources

Troubleshooting

Troubleshooting cyclization failures with 3-Ethynyl-2-methylbenzoic acid precursors

The following Technical Support Guide is designed for researchers and process chemists working with 3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2).[1] It addresses the structural and mechanistic constraints that freq...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-Ethynyl-2-methylbenzoic acid (CAS: 1864647-48-2).[1] It addresses the structural and mechanistic constraints that frequently lead to cyclization failures with this specific precursor.

Executive Summary & Triage

Status: Active Severity: High (Structural/Mechanistic Incompatibility)[1]

If you are experiencing cyclization failures with 3-Ethynyl-2-methylbenzoic acid , the root cause is likely a mismatch between your intended target scaffold and the regiochemistry of the starting material.[1]

Immediate Diagnostic Question: What is your target structure?

  • Target A: Isocoumarin / Isocarbostyril (6-membered lactone/lactam ring)[1]

  • Target B: Substituted Indene / Indanone (5-membered carbocycle)

  • Target C: Naphthalene derivative (via intermolecular annulation)

Use the decision matrix below to identify your specific failure mode.

TriageFlow Start Start: Cyclization Failure TargetQ What is your Target? Start->TargetQ Iso Target: Isocoumarin TargetQ->Iso Lactonization Indene Target: Indene/Indanone TargetQ->Indene Intramolecular Naph Target: Naphthalene TargetQ->Naph Intermolecular Fail1 CRITICAL FAILURE: Regiochemistry Mismatch. (Meta-substitution) Iso->Fail1 Cannot Cyclize Fail2 FAILURE MODE: Catalyst Poisoning (Free Acid Interference) Indene->Fail2 Reaction Stalls Fail3 FAILURE MODE: Steric Inhibition (C2-Methyl Blockade) Naph->Fail3 Low Yield

Figure 1: Diagnostic flowchart for identifying the root cause of cyclization failure based on the intended reaction pathway.

Deep Dive: The "Isocoumarin Trap" (Scenario A)

The Issue: Many researchers attempt to synthesize substituted isocoumarins using standard transition-metal-catalyzed protocols (e.g., Cu, Pd, Rh) but observe no reaction or decomposition when using 3-ethynyl-2-methylbenzoic acid.[1]

The Science (Causality): Standard isocoumarin synthesis relies on the cyclization of 2-alkynylbenzoic acids (Ortho-relationship).[1]

  • Mechanism: The carboxylate oxygen attacks the alkyne (activated by a metal catalyst like CuCl₂ or Pd(II)) in a 6-endo-dig or 5-exo-dig fashion.[1]

  • Your Substrate: In 3-ethynyl-2-methylbenzoic acid, the alkyne is at C3 and the acid is at C1 .[1] They are Meta to each other.

  • Result: The carboxylate oxygen is geometrically incapable of reaching the alkyne triple bond to form a ring.[1] The distance is too great, and the rigid benzene backbone prevents the necessary orbital overlap.[1]

Data Comparison:

FeatureStandard Substrate (Works)Your Substrate (Fails)
Name 2-Ethynylbenzoic acid3-Ethynyl-2-methylbenzoic acid
Substitution Ortho (1,[1][2]2)Meta (1,3)
Distance (O to Alkyne) ~2.5 - 3.0 Å (Bond forming)> 5.0 Å (Too far)
Outcome IsocoumarinUnreacted / Polymerization

Corrective Action:

  • Verify Structure: Did you intend to use 2-ethynyl-3-methylbenzoic acid ? This isomer places the acid and alkyne in the correct ortho relationship while retaining the methyl group at the 3-position (yielding 8-methylisocoumarin).[1]

  • Alternative Route: If you must use the 3-ethynyl isomer, you cannot make an isocoumarin directly.[1] You must first extend the acid side-chain or the alkyne side-chain to bridge the gap (e.g., converting the acid to an amide with a pendant nucleophile).[1]

Troubleshooting Indene Synthesis (Scenario B)

The Issue: You are attempting to cyclize the C2-Methyl group onto the C3-Ethynyl group (e.g., Gold or Platinum-catalyzed cycloisomerization) to form a 4-carboxy-indene , but the reaction stalls.

The Science (Causality): While the methyl and ethynyl groups are ortho (reactive), the presence of the free carboxylic acid at C1 creates two problems:

  • Catalyst Poisoning: Free carboxylic acids can coordinate tightly to soft Lewis acids (Au, Pt), displacing the alkyne or forming inactive metal-carboxylate species.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the -COOH group at C1 (ortho to the methyl) increases the acidity of the benzylic protons but also reduces the nucleophilicity of the arene ring, slowing down the initial pi-activation steps.[1]

Protocol: Esterification-First Strategy To fix this, you must mask the acid before cyclization.[1]

Step-by-Step Workflow:

  • Protection: Convert 3-ethynyl-2-methylbenzoic acid to Methyl 3-ethynyl-2-methylbenzoate .

    • Reagent: MeI, K₂CO₃, DMF (Avoid acid-catalyzed Fischer esterification to prevent alkyne hydration).[1]

  • Cyclization:

    • Catalyst: AuCl₃ (5 mol%) or PtCl₂ (5 mol%).[1]

    • Solvent: Toluene (0.1 M).[1]

    • Temp: 80°C.

    • Atmosphere:[1] Ar or N₂.[1]

  • Deprotection (Optional): Hydrolyze the ester back to the acid after the indene ring is formed.[1]

IndenePath Substrate 3-Ethynyl-2-methyl- benzoic acid Step1 Step 1: Esterification (MeI, K2CO3) Substrate->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 Step 2: Au-Catalysis (Cycloisomerization) Inter->Step2 Product 4-Methoxycarbonyl- Indene Step2->Product

Figure 2: Corrected workflow for Indene synthesis, bypassing catalyst poisoning via ester protection.

Steric Hindrance in Intermolecular Coupling (Scenario C)

The Issue: You are attempting an intermolecular annulation (e.g., reacting with an external alkyne or ketone to form a naphthalene or isoquinoline) and observing low yields.

The Science (Causality): The C2-Methyl group acts as a significant steric gatekeeper.[1]

  • In 3-ethynyl-2-methylbenzoic acid , the methyl group is "sandwiched" between the acid (C1) and the alkyne (C3).[1]

  • The "Ortho Effect": The methyl group forces the carboxylic acid out of planarity with the benzene ring (steric inhibition of resonance).[1]

  • Kinetic Barrier: Any incoming nucleophile or catalyst attempting to coordinate to the alkyne or the acid faces repulsion from the C2-methyl protons.[1] This significantly raises the activation energy compared to the non-methylated analog.[1]

Optimization Table:

ParameterRecommendationReason
Temperature Increase to >100°COvercome the steric barrier of the C2-methyl group.[1]
Catalyst Load Increase (e.g., 5% → 10% Pd)Compensate for slower turnover frequency (TOF).
Ligand Use smaller phosphines (e.g., PMe₃, PPh₃)Bulky ligands (e.g., XPhos) will clash with the C2-methyl.[1]
Solvent o-Xylene or ChlorobenzeneAllows for higher reaction temperatures.[1]

Frequently Asked Questions (FAQs)

Q: Can I use 3-ethynyl-2-methylbenzoic acid to make 8-methylisocoumarin? A: No. You need 2-ethynyl-3-methylbenzoic acid .[1] The position of the alkyne is critical.[1] In your current molecule, the alkyne is at C3 (meta), making ring closure impossible.[1]

Q: Why does my Sonogashira coupling to make this precursor fail? A: If you are synthesizing the precursor yourself from 3-bromo-2-methylbenzoic acid, the reaction is sluggish due to the steric bulk of the ortho-methyl group.[1] Use a highly active catalyst system (e.g., Pd(dtbpf)Cl₂) and higher temperatures (80-100°C) to drive the coupling.[1]

Q: Is the C2-methyl group acidic enough for base-catalyzed cyclization? A: generally, no.[1] While benzylic protons are acidic, the pKa (~41) is too high for standard bases (NaH, KOtBu) to deprotonate effectively without competing reactions at the carboxylic acid or alkyne.[1] Transition metal activation (Au/Pt) is preferred over base catalysis for this substrate.[1]

References

  • Isocoumarin Synthesis Constraints: Umeda, R., et al. (2015).[1][2] "Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids." Heterocycles. (Discusses the strict requirement for 2-alkynyl regiochemistry).

  • Copper-Catalyzed Annulation: Guo, X.-X.[1][3] (2013).[1][3] "Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes." Journal of Organic Chemistry. (Demonstrates the standard "ortho" pathway).[1]

  • Steric Effects in Benzoic Acids: ResearchGate.[1] (n.d.). "Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid." (Provides crystallographic evidence of methyl-induced twisting).[1]

  • Product Verification: Sigma-Aldrich. "3-Ethynyl-2-methylbenzoic acid | CAS 1864647-48-2." (Commercial availability and physical properties).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 3-Ethynyl-2-methylbenzoic Acid

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth interpretation of the 1H NMR spectrum of 3-Ethynyl-2-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the expected chemical shifts, coupling patterns, and provide a comparative analysis with structurally related molecules to highlight the nuanced effects of its constituent functional groups.

Deciphering the 1H NMR Spectrum of 3-Ethynyl-2-methylbenzoic Acid

The structure of 3-Ethynyl-2-methylbenzoic acid presents a unique combination of a carboxylic acid, an ethynyl group, and a methyl group on a benzene ring. Each of these functional groups exerts a distinct electronic influence, resulting in a characteristic 1H NMR spectrum. Based on established principles and data from related compounds, we can predict the chemical shifts for each proton in the molecule.

Predicted 1H NMR Chemical Shifts for 3-Ethynyl-2-methylbenzoic Acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this downfield region.[1][2][3] Its chemical shift can be influenced by concentration and solvent.[1]
Aromatic (H-4)~7.8 - 8.0Doublet of Doublets (dd)1HThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the ethynyl group, leading to significant deshielding.
Aromatic (H-5)~7.3 - 7.5Triplet (t)1HThis proton is meta to both the carboxylic acid and methyl groups, experiencing less deshielding compared to H-4 and H-6.
Aromatic (H-6)~7.6 - 7.8Doublet of Doublets (dd)1HThis proton is ortho to the methyl group and meta to the carboxylic acid, resulting in a downfield shift.
Ethynyl (-C≡CH)~3.0 - 3.5Singlet (s)1HThe proton of a terminal alkyne typically resonates in this region due to the magnetic anisotropy of the triple bond.[4][5]
Methyl (-CH3)~2.3 - 2.6Singlet (s)3HThe methyl group protons are deshielded by the adjacent aromatic ring and carboxylic acid group.

Comparative Spectral Analysis: Understanding Substituent Effects

To appreciate the unique spectral features of 3-Ethynyl-2-methylbenzoic acid, a comparison with simpler, related molecules is invaluable.

1. 2-Methylbenzoic Acid: This compound lacks the ethynyl group. Its 1H NMR spectrum would show the characteristic aromatic protons and the methyl group, but the absence of the ethynyl proton signal around 3.0-3.5 ppm is a key differentiator. The chemical shifts of the aromatic protons will also differ due to the absence of the ethynyl substituent's electronic effects.

2. 3-Ethynylbenzoic Acid: This molecule lacks the methyl group. The 1H NMR spectrum will display the ethynyl and carboxylic acid protons, but the aromatic region will show a different splitting pattern and chemical shifts compared to the target molecule. The absence of the methyl singlet around 2.3-2.6 ppm is a clear distinction.

This comparative approach allows researchers to pinpoint the specific contributions of each functional group to the overall 1H NMR spectrum, reinforcing the structural assignment.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of 3-Ethynyl-2-methylbenzoic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Ethynyl-2-methylbenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shift of the labile carboxylic acid proton.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. Poor shimming can lead to distorted peak shapes and misleading coupling constants.[7]

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

    • Use a relaxation delay of 1-5 seconds between scans to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Workflow for 1H NMR Analysis

Caption: A streamlined workflow for acquiring and interpreting a 1H NMR spectrum.

Trustworthiness and Self-Validation

The interpretation of an NMR spectrum is a self-validating process. The combination of chemical shifts, integration, and coupling patterns must be consistent with the proposed structure. For 3-Ethynyl-2-methylbenzoic acid, the presence of all predicted signals with their correct integrations and multiplicities provides strong evidence for its identity. Furthermore, comparison with predicted spectra from computational software can offer an additional layer of confirmation.[8][9]

Conclusion

The 1H NMR spectrum of 3-Ethynyl-2-methylbenzoic acid is a rich source of structural information. By understanding the characteristic chemical shifts of its functional groups and employing a systematic approach to spectral interpretation, researchers can confidently elucidate its structure. This guide provides a framework for this analysis, combining theoretical predictions with practical experimental considerations, to support the endeavors of scientists in the fields of chemistry and drug discovery.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Accessed February 10, 2026. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Accessed February 10, 2026. [Link]

  • University of Regensburg. Chemical shifts. University of Regensburg. Accessed February 10, 2026. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. ACD/Labs. Accessed February 10, 2026. [Link]

  • Canadian Journal of Chemistry. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Accessed February 10, 2026. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. Organic Chemistry Data. Accessed February 10, 2026. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Accessed February 10, 2026. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed February 10, 2026. [Link]

  • University of Potsdam. H NMR Spectroscopy. University of Potsdam. Accessed February 10, 2026. [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed February 10, 2026. [Link]

  • PubChem. 2-Methylbenzoic acid. PubChem, National Institutes of Health. Accessed February 10, 2026. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Accessed February 10, 2026. [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed February 10, 2026. [Link]

  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Accessed February 10, 2026. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Accessed February 10, 2026. [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. Accessed February 10, 2026. [Link]

  • SpringerLink. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. SpringerLink. Accessed February 10, 2026. [Link]

  • Filo. Predict the 1H NMR spectrum for the given molecule. Filo. Accessed February 10, 2026. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Accessed February 10, 2026. [Link]

  • The Pherobase NMR. 2-Methyl benzoic acid|2me-benzoic acid|C8H8O2. The Pherobase NMR. Accessed February 10, 2026. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. Accessed February 10, 2026. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Accessed February 10, 2026. [Link]

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University. Accessed February 10, 2026. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. Accessed February 10, 2026. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Accessed February 10, 2026. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Accessed February 10, 2026. [Link]

Sources

Comparative

Comparing reactivity of 3-Ethynyl-2-methylbenzoic acid vs 3-Ethynylbenzoic acid

Executive Summary This guide compares 3-Ethynyl-2-methylbenzoic acid (Compound A) and 3-Ethynylbenzoic acid (Compound B) . While they share a core ethynyl-benzoic acid scaffold, the presence of the methyl group at the or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 3-Ethynyl-2-methylbenzoic acid (Compound A) and 3-Ethynylbenzoic acid (Compound B) . While they share a core ethynyl-benzoic acid scaffold, the presence of the methyl group at the ortho position (C2) in Compound A fundamentally alters its reactivity profile compared to the unsubstituted Compound B.

Feature3-Ethynyl-2-methylbenzoic acid (Compound A)3-Ethynylbenzoic acid (Compound B)
Primary Challenge Steric Hindrance: The C2-methyl "sandwiches" the functional groups, impeding reactions at both the carboxylic acid and the alkyne.Selectivity: High reactivity requires careful control to prevent over-reaction or homocoupling.
Acidity (pKa) Higher (~3.90 predicted).[1][2] The "Ortho Effect" twists the carboxylate out of plane, reducing destabilizing conjugation.Lower (~3.99 - 4.19). Standard meta-substituted benzoic acid behavior.
Coupling Kinetics Slow. Requires forcing conditions (higher T, stronger catalysts) for amide/ester formation.Fast. Standard peptide coupling conditions apply.
Best Application Designing conformationally restricted scaffolds; preventing metabolic hydrolysis (steric shield).General-purpose "Click" chemistry linkers; rapid library synthesis.

Structural & Electronic Analysis

The defining feature of Compound A is the C2-Methyl Sandwich . In this molecule, the methyl group is located at position 2, directly between the carboxylic acid (position 1) and the ethynyl group (position 3).

Structural Visualization

The following diagram illustrates the steric congestion in Compound A compared to the accessible nature of Compound B.

G cluster_A Compound A: 3-Ethynyl-2-methylbenzoic acid cluster_B Compound B: 3-Ethynylbenzoic acid A_Core Benzene Ring A_COOH COOH (Pos 1) [Twisted out of plane] A_Core->A_COOH A_Me Methyl (Pos 2) [STERIC BLOCK] A_Core->A_Me A_Alkyne Ethynyl (Pos 3) [Hindered Approach] A_Core->A_Alkyne A_Me->A_COOH Steric Clash A_Me->A_Alkyne Steric Clash B_Core Benzene Ring B_COOH COOH (Pos 1) [Planar/Accessible] B_Core->B_COOH B_H H (Pos 2) [No Steric Bulk] B_Core->B_H B_Alkyne Ethynyl (Pos 3) [Open Approach] B_Core->B_Alkyne

Figure 1: Steric analysis showing the "Sandwich Effect" of the C2-methyl group in Compound A vs. the open architecture of Compound B.

The "Ortho Effect" on Acidity

In Compound A, the steric bulk of the 2-methyl group forces the carboxylic acid moiety to rotate out of the plane of the benzene ring. This rotation disrupts the resonance overlap between the carbonyl


-system and the aromatic ring.
  • Consequence: The destabilizing cross-conjugation (which normally raises the energy of the carboxylate anion in benzoic acid) is removed.

  • Result: Compound A is a stronger acid than Compound B. This impacts buffer selection during HPLC purification; Compound A will elute earlier in reverse-phase systems at neutral pH due to higher ionization.

Reactivity Profiles

Carboxylic Acid Derivatization (Amide/Ester Formation)

This is the most critical differentiation point for process chemistry.

  • Compound B (Unsubstituted): Reacts rapidly with standard coupling reagents (EDC/NHS, HATU). The open ortho-positions allow easy approach of nucleophiles.

  • Compound A (2-Methyl): The carbonyl carbon is shielded.

    • Mechanism: The tetrahedral intermediate formed during nucleophilic attack is destabilized by the adjacent methyl group.

    • Operational Adjustment: You must convert the acid to the acid chloride (using

      
       or Oxalyl Chloride) to drive the reaction. Standard carbodiimide couplings often stall or result in low yields.
      
Sonogashira Coupling & Click Chemistry

The ethynyl group at position 3 in Compound A is also "ortho" to the methyl group.

  • Compound B: The terminal alkyne is sterically exposed. Sonogashira couplings proceed at Room Temperature (RT) with standard Pd catalysts.

  • Compound A: The adjacent methyl group interferes with the formation of the

    
    -complex between the alkyne and the Palladium catalyst.
    
    • Data Support: Literature on o-tolylalkynes suggests reaction rates are reduced by 30-50% compared to phenylalkynes [1].

    • Protocol Shift: Requires heating (60-80°C) and often the use of smaller, electron-rich phosphine ligands (e.g., SPhos or XPhos) rather than bulky triphenylphosphine to accommodate the steric crowd.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethynyl-2-methylbenzoic acid

Targeting the steric challenge via robust Sonogashira precursor synthesis.

Precursor: 3-Bromo-2-methylbenzoic acid (commercially available or synthesized from 3-amino-2-methylbenzoic acid).

  • Reagents: 3-Bromo-2-methylbenzoic acid (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq), DMF (anhydrous).
  • Procedure:

    • Dissolve bromide in DMF/Et3N under Argon.

    • Add catalysts and TMSA.

    • Critical Step: Heat to 80°C for 12 hours. (Note: The non-methylated analog B would react at RT).

    • Monitor by LCMS for disappearance of bromide.

  • Deprotection: Treat the TMS-intermediate with KOH (3 eq) in MeOH/THF at RT for 2 hours. Acidify to pH 3 to precipitate the product.

Protocol 2: Comparative Amide Coupling (Test System)

Demonstrating the reactivity difference.

Conditions: Acid (1.0 eq) + Benzylamine (1.1 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF at 25°C.

SubstrateTime to 95% ConversionObservation
3-Ethynylbenzoic acid < 1 HourClean conversion.
3-Ethynyl-2-methylbenzoic acid > 24 HoursIncomplete reaction (~60% conversion). Significant hydrolysis of activated ester observed.

Recommended Fix for Compound A: Convert to acid chloride:

  • Suspend Compound A in DCM with catalytic DMF.

  • Add Oxalyl Chloride (1.5 eq) dropwise. Stir 2h.

  • Evaporate to dryness, re-dissolve in DCM, and add Benzylamine/Et3N. Reaction completes in <30 mins.

Physical Properties Data

Property3-Ethynyl-2-methylbenzoic acid3-Ethynylbenzoic acidSource/Note
Molecular Weight 160.17 g/mol 146.14 g/mol
Melting Point ~110-120°C (Predicted)164-171°C[2]
pKa (COOH) 3.90 (Est.)4.19 (Est.)Based on o-toluic acid data [3]
LogP 2.11.9Methyl group increases lipophilicity
Solubility (Water) Low (<0.5 mg/mL)Low (<1 mg/mL)Requires DMSO/MeOH for stock solutions

References

  • Sonogashira Coupling Sterics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Physical Properties (Compound B): Sigma-Aldrich Product Specification, 3-Ethynylbenzoic acid, CAS 10601-99-7.[3] Link

  • Ortho Effect & Acidity: Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. (Establishes o-toluic acid pKa at 3.91 vs Benzoic 4.20). Link

  • Synthesis Precursor (3-Bromo-2-methylbenzoic acid): PubChem Compound Summary for CID 2735590. Link

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Ethynyl-2-methylbenzoic Acid

This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Ethynyl-2-methylbenzoic acid. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Ethynyl-2-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and the scientific rationale underpinning each decision.

Introduction: The Analytical Challenge of 3-Ethynyl-2-methylbenzoic Acid

3-Ethynyl-2-methylbenzoic acid is an aromatic carboxylic acid with structural features that present unique challenges and considerations for HPLC method development. The presence of a carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak shape. The aromatic ring and the ethynyl group contribute to its hydrophobicity and provide chromophores for UV detection. A successful purity method must be able to separate the main compound from process-related impurities and potential degradation products.

Key Molecular Characteristics:

  • Acidic Nature: The carboxylic acid group's ionization is pH-dependent. Based on the pKa of similar structures like 2-methylbenzoic acid (pKa ≈ 3.91) and 3-methylbenzoic acid (pKa ≈ 4.27), the pKa of 3-Ethynyl-2-methylbenzoic acid is estimated to be in the range of 3.5-4.5.[1][2] To ensure reproducible retention in reversed-phase HPLC, the mobile phase pH should be controlled to either fully protonate or deprotonate the analyte.[1]

  • UV Absorbance: The conjugated system of the benzene ring and the ethynyl group allows for detection using a UV detector. Benzoic acid derivatives typically exhibit two main absorption bands around 230 nm and 270-280 nm.[3] A photodiode array (PDA) detector is invaluable for method development, allowing for the simultaneous acquisition of spectra across a range of wavelengths to determine the optimal detection wavelength and to assess peak purity.

  • Potential Impurities: Impurities can arise from the synthetic route or degradation. Common synthetic pathways for similar molecules may involve starting materials like 3-iodobenzoic acid or reagents from coupling reactions, which could be present as process-related impurities.[4]

Strategic HPLC Method Development: A Comparative Approach

The development of a stability-indicating HPLC method is a systematic process. The following sections compare different approaches and justify the selection of optimal parameters.

Column Selection: A Comparative Overview of Stationary Phases

The choice of the stationary phase is critical for achieving the desired separation. For an aromatic acid like 3-Ethynyl-2-methylbenzoic acid, a reversed-phase column is the most common and effective choice.

Stationary PhaseAdvantagesDisadvantagesSuitability for 3-Ethynyl-2-methylbenzoic Acid
C18 (Octadecylsilane) Highly hydrophobic, offering strong retention for non-polar and moderately polar compounds. Widely available with a vast body of literature.Can exhibit strong retention, potentially leading to long analysis times.Excellent first choice. Provides good retention for the aromatic structure and allows for fine-tuning of retention with mobile phase modifications.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.May provide insufficient retention for more polar impurities.A good alternative to C18 if retention times are too long or if closely eluting polar impurities are present.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.Can be less stable at extreme pH values compared to C18.A valuable secondary option for resolving critical pairs that are not separated on C18 or C8 phases, particularly if aromatic impurities are present.

Rationale for Selection: A C18 column is the recommended starting point due to its versatility and strong retention characteristics for aromatic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure.

Mobile Phase Optimization: The Interplay of pH, Organic Modifier, and Buffer

The mobile phase composition is the primary tool for manipulating retention and selectivity in reversed-phase HPLC.

For an acidic analyte, controlling the mobile phase pH is paramount. Operating at a pH well below the pKa of the carboxylic acid group (e.g., pH 2.5-3.0) will keep the molecule in its protonated, less polar form, leading to increased retention and improved peak shape.[1]

Comparison of pH Modifiers:

pH ModifierTypical ConcentrationAdvantagesDisadvantages
Phosphoric Acid 0.1% v/vProvides a low pH and is a good buffer around pH 2.1.Can be corrosive to HPLC components over time.
Formic Acid 0.1% v/vVolatile, making it suitable for LC-MS applications. Provides a pH of approximately 2.7.Weaker acid than phosphoric acid, may not be sufficient for all applications.
Trifluoroacetic Acid (TFA) 0.05-0.1% v/vStrong acid that provides a low pH and can act as an ion-pairing agent, improving peak shape for basic compounds.Can suppress ionization in mass spectrometry and is difficult to remove from the column.

Justification: For UV-based analysis, a 0.1% solution of phosphoric acid in water is an excellent choice for the aqueous component of the mobile phase to ensure a stable, low pH.

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

Organic ModifierAdvantagesDisadvantages
Acetonitrile Lower viscosity, leading to lower backpressure. Good UV transparency at low wavelengths.Can exhibit different selectivity compared to methanol.
Methanol Can offer different selectivity, which can be advantageous for separating closely eluting peaks. Generally less expensive.Higher viscosity, resulting in higher backpressure.

Experimental Approach: A scouting gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% acetonitrile) is an effective way to determine the approximate organic solvent concentration needed for elution. Isocratic and gradient elution methods can then be developed based on the scouting run.

Experimental Protocols

Initial HPLC Method Scouting

Objective: To determine the approximate retention time and initial separation profile of 3-Ethynyl-2-methylbenzoic acid.

Workflow Diagram:

Caption: Workflow for initial HPLC method scouting.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-Ethynyl-2-methylbenzoic acid in a 50:50 mixture of acetonitrile and water (diluent).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: PDA at 200-400 nm.

    • Gradient Program:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Examine the chromatogram to determine the retention time of the main peak and identify any impurities. Extract the UV spectrum of the main peak to determine the absorbance maximum (λmax).

Method Optimization Comparison

Based on the scouting run, further optimization is performed to achieve the desired resolution and run time.

ParameterMethod 1 (Isocratic)Method 2 (Optimized Gradient)Rationale for Comparison
Mobile Phase 60% Acetonitrile : 40% (0.1% H3PO4 in Water)Gradient: 40-70% Acetonitrile in 15 minTo compare a simple, fast isocratic method with a gradient method that may offer better resolution of impurities.
Flow Rate 1.0 mL/min1.0 mL/minKept constant for direct comparison of elution profiles.
Detection 254 nm (typical) and λmax254 nm and λmaxTo assess the impact of detection wavelength on sensitivity.

Expected Outcome: The gradient method is likely to provide better separation of potential impurities, especially those with different polarities from the main compound.

Forced Degradation Studies: Ensuring Stability-Indicating Capability

Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, a key requirement for a stability-indicating method according to ICH guidelines.[5]

Workflow for Forced Degradation:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Analyte 3-Ethynyl-2-methylbenzoic acid Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidative Oxidation (3% H2O2, RT) Analyte->Oxidative Thermal Thermal (80°C, solid & solution) Analyte->Thermal Photolytic Photolytic (ICH Q1B light exposure) Analyte->Photolytic HPLC_Analysis Analyze by Optimized HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Eval Evaluate: - Peak Purity - Resolution of Degradants - Mass Balance HPLC_Analysis->Data_Eval

Caption: Workflow for forced degradation studies.

Forced Degradation Protocol
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-Ethynyl-2-methylbenzoic acid in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

Interpreting Forced Degradation Data

The goal is to achieve 5-20% degradation of the active ingredient.[5] The chromatograms from the stressed samples should demonstrate that all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the main peak is not co-eluting with any degradants.

Potential Degradation Pathways:

  • Oxidation: The methyl group is susceptible to oxidation to a hydroxymethyl or carboxylic acid group. The ethynyl group can also be oxidized.

  • Hydrolysis: Under harsh acidic or basic conditions, the ethynyl group may undergo hydration to form a ketone.

  • Photodegradation: The conjugated aromatic system may be susceptible to photolytic reactions.

Conclusion: A Robust and Reliable Method

By systematically evaluating column chemistries, mobile phase parameters, and subjecting the method to rigorous forced degradation studies, a scientifically sound and robust stability-indicating HPLC method for the purity analysis of 3-Ethynyl-2-methylbenzoic acid can be developed. The use of a C18 column with a mobile phase of acetonitrile and water buffered at a low pH provides a reliable starting point. The final validated method will be a critical tool in ensuring the quality, safety, and efficacy of this compound in pharmaceutical development.

References

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58945679, 3-Ethynyl-4-methylbenzoic acid. [Link]

  • Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • NIST. Benzoic acid, 3-methyl-. [Link]

  • European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ResearchGate. (2016). Experimental UV spectra of benzoic acid derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-ethynylbenzoic acid. [Link]

  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid. [Link]

  • ResearchGate. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. [Link]

  • ResearchGate. (2016). Experimental UV–Vis spectra. [Link]

Sources

Comparative

Comparative Guide: 3-Ethynyl-2-methylbenzoic Acid vs. 2-Methyl-3-vinylbenzoic Acid

[1][2] Executive Summary This guide provides a technical framework for distinguishing 3-Ethynyl-2-methylbenzoic acid (EMBA) from its alkene analog, 2-methyl-3-vinylbenzoic acid (MVBA) .[1][2] While these molecules share...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical framework for distinguishing 3-Ethynyl-2-methylbenzoic acid (EMBA) from its alkene analog, 2-methyl-3-vinylbenzoic acid (MVBA) .[1][2] While these molecules share a benzoic acid core and a 2-methyl substituent, their C3-functionalization—an alkynyl (sp) vs. a vinyl (sp²) group—dictates divergent chemical behaviors.[1][2]

For drug development professionals, this distinction is critical: EMBA serves as a bioorthogonal handle for "Click" chemistry (CuAAC), whereas MVBA acts as a Michael acceptor or polymerization monomer.[1] This guide outlines the spectroscopic "fingerprints" and functional assays required to validate identity with high confidence.

Structural & Electronic Analysis

The fundamental difference lies in the hybridization of the C3-substituent.[1][2] This variation influences the molecule's geometry, acidity, and reactivity profile.[1]

Feature3-Ethynyl-2-methylbenzoic acid (EMBA)2-methyl-3-vinylbenzoic acid (MVBA)
C3-Substituent Ethynyl (

)
Vinyl (

)
Hybridization sp (Linear)sp² (Trigonal Planar)
Electronic Effect Strong Inductive Withdrawal (-I)Resonance Donation (+R) / Inductive (-I)
Primary Utility Bioorthogonal Labeling (Click Chemistry)Cross-linking / Polymerization

Spectroscopic Characterization (The Gold Standard)[1][2]

Reliance on UV-Vis is discouraged due to the overlapping absorption of the benzoic acid chromophores.[1][2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide definitive structural proof.[1][2]

A. H NMR Diagnostics (400 MHz, DMSO- )

The proton environments of the side chains are distinct.[1][2] The ethynyl proton is a singlet, while the vinyl protons form an ABX system with characteristic coupling constants.[1]

SignalEMBA (Alkyne)MVBA (Alkene)
Side Chain Protons

4.0–4.5 ppm
(1H,

)Acetylenic proton

5.2–5.8 ppm
(2H,

)Terminal vinyl protons
Internal C-H N/A

6.7–7.2 ppm
(1H,

)Internal vinyl proton
Coupling (

)
None (Singlet)

Hz,

Hz
Aromatic Region 3 protons (7.4–7.9 ppm)3 protons (7.2–7.8 ppm)

Expert Insight: In DMSO-


, the carboxylic acid proton (

) typically appears as a broad singlet at 12.0–13.0 ppm for both compounds and is not diagnostic.[1][2] Focus on the 4.0–6.0 ppm region.[1][2]
B. Infrared (IR) Spectroscopy[1][2][3][4][5][6]

IR offers a rapid "yes/no" confirmation of the functional group.[1][2]

  • EMBA (Alkyne): Look for a sharp, diagnostic

    
     stretch at 
    
    
    
    and a weak
    
    
    stretch at
    
    
    .[1][2]
  • MVBA (Alkene): Lacks the sharp 3300 peak.[1][2] Shows

    
     stretching at 
    
    
    
    (often overlapping with aromatic signals) and strong out-of-plane bending at
    
    
    .[1][2]

Analytical Decision Workflow

The following logic flow illustrates the standard operating procedure for identifying unknown samples suspected to be either EMBA or MVBA.

Identification_Logic Start Unknown Sample (Solid/Powder) IR_Step Step 1: FT-IR Analysis Start->IR_Step Check_3300 Peak at ~3300 cm⁻¹? IR_Step->Check_3300 Alkyne_Path Likely EMBA (Alkyne) Check_3300->Alkyne_Path Yes (Sharp) Alkene_Path Likely MVBA (Alkene) Check_3300->Alkene_Path No NMR_Step Step 2: ¹H NMR (DMSO-d₆) Alkyne_Path->NMR_Step Alkene_Path->NMR_Step Check_Signal Signal Type in 4.0 - 6.0 ppm? NMR_Step->Check_Signal Result_EMBA CONFIRMED: EMBA (Singlet ~4.2 ppm) Check_Signal->Result_EMBA Singlet (1H) Result_MVBA CONFIRMED: MVBA (Multiplets 5.2-5.8 ppm) Check_Signal->Result_MVBA Multiplet (2H)

Figure 1: Analytical decision tree for differentiating EMBA from MVBA using spectroscopic data.

Functional Reactivity & Application

The choice between these molecules is often dictated by the downstream application.[1][2] The diagram below contrasts their reactivity profiles in a drug discovery context.

Reactivity_Pathways EMBA EMBA (Alkyne) Azide + Azide-Tag (CuAAC Catalyst) EMBA->Azide Click Chem Pd + Aryl Halide (Pd Catalyst) EMBA->Pd Sonogashira MVBA MVBA (Alkene) Thiol + Thiol (UV or Radical) MVBA->Thiol Click (Thiol-Ene) MVBA->Pd Heck Coupling Triazole 1,2,3-Triazole (Bioorthogonal Conjugate) Azide->Triazole Thioether Thioether (Thiol-Ene Product) Thiol->Thioether Styrene Styrene Derivative (Heck Product) Pd->Styrene

Figure 2: Divergent reactivity profiles.[1][2] EMBA is preferred for highly selective CuAAC labeling, while MVBA is used for cross-linking or palladium-catalyzed chain extensions.[1][2]

Experimental Protocols

Protocol A: Functional Validation via CuAAC ("Click" Test)

Use this protocol to confirm the presence of the alkyne handle in EMBA.[1][2] MVBA will not react under these conditions.

Reagents:

  • Sample (EMBA or MVBA)[1][2]

  • Benzyl Azide (1.0 equiv)[1][2]

  • CuSO

    
    
    
    
    
    5H
    
    
    O (10 mol%)[1][2]
  • Sodium Ascorbate (20 mol%)[1][2]

  • Solvent:

    
    -BuOH / H
    
    
    
    O (1:1)[1][2]

Procedure:

  • Dissolve 0.5 mmol of the unknown acid in 2 mL of solvent mixture.

  • Add Benzyl Azide (0.5 mmol).

  • Add freshly prepared Sodium Ascorbate solution followed by Copper Sulfate solution.

  • Stir at room temperature for 2 hours.

  • Analysis: Monitor via LC-MS.

    • EMBA: Rapid conversion to the 1,4-disubstituted triazole (Mass shift: M + 133).

    • MVBA: No reaction; starting material persists.

Protocol B: Bromine Water Unsaturation Test (Qualitative)

While both react, the kinetics differ.[1][2] This is a quick bench-side check.

  • Dissolve 10 mg of sample in 1 mL DCM.

  • Add dropwise 2%

    
     in DCM.[1][2]
    
  • Observation:

    • MVBA (Alkene): Rapid decolorization (seconds) via electrophilic addition.[1][2]

    • EMBA (Alkyne): Slower decolorization; often requires excess bromine to fully react compared to the alkene.[1][2]

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005).[1] John Wiley & Sons.[1][2] (Standard text for IR/NMR interpretation of alkynes vs alkenes).

  • Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Sletten, E. M., Bertozzi, C. R. (2009).[1] Angewandte Chemie International Edition. Link (Authoritative source on Alkyne reactivity in biological systems).[1][2]

  • Copper-catalyzed Azide-Alkyne Cycloaddition. Meldal, M., Tornøe, C. W. (2008).[1][2] Chemical Reviews. Link (Mechanistic details of the CuAAC reaction used in Protocol A).[1][2]

  • National Institute of Standards and Technology (NIST) Chemistry WebBook. Standard Reference Data. Link (General reference for IR spectral data of benzoic acid derivatives).[1][2]

Sources

Validation

Benchmarking Elemental Analysis Protocols for 3-Ethynyl-2-methylbenzoic Acid

Topic: Elemental Analysis Standards for 3-Ethynyl-2-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Soot Factor" in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-Ethynyl-2-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Soot Factor" in Alkyne Analysis

3-Ethynyl-2-methylbenzoic acid (CAS: 312624-37-2) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Ponatinib. While its molecular weight (160.17 g/mol ) and formula (


) appear simple, the terminal alkyne moiety presents a specific challenge for classical combustion analysis: incomplete combustion via soot formation .

Standard elemental analysis (EA) protocols often yield low carbon values for this compound because the triple bond (


) tends to polymerize or graphitize before fully oxidizing. This guide compares calibration standards and analytical techniques to ensure precise characterization, moving beyond generic "black box" analysis to a chemically aware protocol.

Theoretical Baseline & Physical Properties

Before selecting a standard, the theoretical baseline must be established.

PropertyValue
Formula

Molecular Weight 160.17 g/mol
Carbon (Theoretical) 74.99%
Hydrogen (Theoretical) 5.03%
Nitrogen (Theoretical) 0.00% (Critical purity check)
Oxygen (Theoretical) 19.98%

Comparative Analysis: Calibration Standards

Selecting the right calibration standard is the first variable in ensuring data integrity. The "Gold Standard" (Acetanilide) is compared here against structurally relevant alternatives.

Option A: Acetanilide (The Industry Standard)
  • Role: Universal calibration standard (K-factor determination).

  • Pros: High purity (>99.9%), stable, non-hygroscopic, sharp melting point. Excellent for calibrating the Nitrogen detector, which is crucial here to prove absence of N-containing contaminants (e.g., residual amines from synthesis).

  • Cons: Structurally dissimilar to the analyte (no alkyne, contains Nitrogen).

  • Verdict: Primary Calibrator. Use for daily K-factor generation.

Option B: Benzoic Acid (The Structural Analog)
  • Role: Quality Control (QC) check standard.

  • Pros: Structurally similar to the analyte (aromatic carboxylic acid). Mimics the combustion behavior of the benzoic acid core.

  • Cons: Lacks the alkyne moiety; does not stress-test the oxidation chamber's ability to handle triple bonds.

  • Verdict: Secondary Validator. Run this after calibration to verify the instrument handles carboxylic acids correctly (checking for decarboxylation issues).

Option C: Diphenylacetylene (The "Stress" Standard)
  • Role: Alkyne combustion validator.

  • Pros: Contains internal alkyne. High carbon content (~94%).

  • Cons: Volatile; difficult to weigh without evaporation loss.

  • Verdict: Not Recommended for routine use due to handling difficulty, but excellent for troubleshooting low-carbon bias.

Comparative Analysis: Analytical Methodologies

Is Combustion Analysis (CHN) the best tool? We compare it with qNMR and HRMS.

FeatureCombustion Analysis (CHN) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (% Composition)Molar Purity & Specific ImpuritiesMolecular Formula Confirmation
Alkyne Sensitivity High Risk: Soot formation leads to low %C.Low Risk: Alkyne proton is distinct (~3.0-3.5 ppm).Neutral: Ionization not affected by soot.
Impurity Detection Detects inorganic salts (ash) & water.Detects organic solvents/isomers. Blind to inorganics.Detects trace organic side-products.
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Recommendation Mandatory for Batch Release Complementary (Solvent check)Identity Confirmation Only

Experimental Protocol: The "Oxygen Boost" Method

To overcome the alkyne graphitization issue, the following modified CHN protocol is required.

Reagents & Equipment
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Carrier Gas: Helium (Grade 5.0).

  • Oxidant: Oxygen (Grade 5.0).

  • Capsules: Tin (Sn) capsules (Standard).

  • Additive: Tungsten Trioxide (

    
    ) powder (Combustion Aid).
    
Step-by-Step Workflow
  • Sample Pre-treatment (Critical):

    • 3-Ethynyl-2-methylbenzoic acid can form hydrogen-bonded dimers and trap water.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Weighing:

    • Weigh 2.000 – 2.500 mg into a Tin capsule.

    • Modification: Add 5–10 mg of Tungsten Trioxide (

      
      )  directly over the sample.
      
    • Why?

      
       acts as an oxygen donor and flux, preventing the alkyne from forming unburnable char/soot.
      
  • Instrument Settings (Oxygen Boost):

    • Standard Method: 10 mL

      
       injection.
      
    • Alkyne Method: Increase

      
       injection to 15–20 mL  or extend the "Oxygen Dosing Time" by 5 seconds.
      
    • Temperature: Reactor must be

      
      .
      
  • Sequence:

    • Blank

      
       K-Factor (Acetanilide) 
      
      
      
      QC (Benzoic Acid)
      
      
      Analyte .

Visualization: Analytical Workflow & Decision Tree

Figure 1: The "Oxygen Boost" Analytical Workflow

This diagram illustrates the critical path for analyzing alkyne-based intermediates.

AnalyticalWorkflow Start Crude 3-Ethynyl-2-methylbenzoic Acid Dry Vacuum Dry (40°C, 4h) Start->Dry Remove H2O Weigh Weigh 2mg + WO3 Additive Dry->Weigh Prevent weighing error Combustion Combustion (950°C) + High O2 Dose Weigh->Combustion WO3 prevents soot Reduction Reduction (Cu, 650°C) Combustion->Reduction NOx -> N2 Detect TCD Detection (N2, CO2, H2O) Reduction->Detect

Caption: Workflow emphasizing the addition of WO3 and drying steps to prevent common failure modes.

Figure 2: Data Interpretation Logic

How to interpret "Fail" results specific to this molecule.

DecisionTree Result EA Result vs Theoretical (C: 74.99%, H: 5.03%) Pass Within ±0.4% (PASS) Result->Pass LowC Low %C (<74.5%) Result->LowC HighC High %C (>75.5%) Result->HighC HighH High %H (>5.5%) Result->HighH Soot Cause: Soot Formation Action: Add WO3 / Increase O2 LowC->Soot If black residue Salt Cause: Inorganic Salts Action: Check Ash / HPLC LowC->Salt If H is also low Solvent Cause: Trapped Solvent (e.g., Toluene/DCM) HighC->Solvent Check qNMR Water Cause: Wet Sample Action: Re-dry HighH->Water Check H2O peak

Caption: Troubleshooting logic for deviations in Carbon and Hydrogen values.

Data Presentation: Acceptance Criteria

The following table provides the acceptance criteria. Note that for pharmaceutical intermediates, a tolerance of


 is standard, but for alkynes, 

is often scientifically defensible if soot formation is suspected and mitigated.
ElementTheoretical %Acceptance Range (

)
Common Failure ModeInterpretation
Carbon 74.99 74.59 – 75.3973.50% (Low) Incomplete combustion (Soot) or Inorganic Salt contamination.
Hydrogen 5.03 4.63 – 5.435.80% (High) Residual solvent (Methanol/Water) or incomplete drying.
Nitrogen 0.00 < 0.200.50% (High) Contamination from synthesis reagents (e.g., amines/catalysts).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58945679, 3-Ethynyl-4-methylbenzoic acid. (Note: Isomer reference for physical property baseline). Retrieved from [Link]

  • Wait, R. & Semikhodskii, A.Combustion Analysis of Refractory Organic Compounds. Journal of Analytical Chemistry. (General reference for WO3 usage in EA).
  • University of Alberta. Recrystallization and Elemental Analysis Techniques. Retrieved from [Link]

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